AL-3138
描述
属性
CAS 编号 |
64603-03-8 |
|---|---|
分子式 |
C20H33FO4 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H33FO4/c1-2-3-9-17(21)19(23)14-12-15-11-13-18(22)16(15)8-6-4-5-7-10-20(24)25/h4,6,12,14-19,22-23H,2-3,5,7-11,13H2,1H3,(H,24,25)/b6-4-,14-12+/t15-,16-,17?,18+,19-/m1/s1 |
InChI 键 |
NHYHWZWUGGQHGO-CBWXEDHYSA-N |
SMILES |
CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F |
手性 SMILES |
CCCCC([C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)F |
规范 SMILES |
CCCCC(C(C=CC1CCC(C1CC=CCCCC(=O)O)O)O)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AL-3138; AL3138; AL 3138; 11-Deoxy-16-fluoro PGF2alpha |
产品来源 |
United States |
Foundational & Exploratory
AL-3138: A Technical Guide on its Mechanism of Action as a Selective FP Prostanoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-3138, a prostaglandin F2α (PGF2α) analogue identified as 11-deoxy-16-fluoro PGF2α, is a selective and potent antagonist of the FP prostanoid receptor. Its mechanism of action centers on its ability to compete with endogenous ligands for binding to the FP receptor, thereby inhibiting the downstream signaling cascade, primarily the phosphoinositide turnover pathway. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with this compound, establishing it as a critical tool for the characterization of FP receptor-mediated physiological and pathological processes.
Introduction
The FP prostanoid receptor, a G-protein coupled receptor, is activated by its natural ligand, prostaglandin F2α. This activation typically leads to the stimulation of phospholipase C, resulting in the generation of inositol phosphates and a subsequent increase in intracellular calcium concentrations. This signaling pathway is implicated in a variety of physiological functions, including uterine contraction, luteolysis, and intraocular pressure regulation. The development of selective antagonists for the FP receptor, such as this compound, is crucial for elucidating the specific roles of this receptor and for the potential development of therapeutic agents targeting FP receptor-mediated conditions.
Mechanism of Action: FP Receptor Antagonism
This compound functions as a competitive antagonist at the FP prostanoid receptor. While it exhibits partial agonist activity at higher concentrations, its primary pharmacological profile is that of an antagonist, effectively blocking the functional responses induced by full agonists like fluprostenol.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the FP receptor-mediated phosphoinositide signaling cascade. Upon binding to the FP receptor, this compound prevents the conformational change necessary for the activation of Gq/11 proteins. This, in turn, inhibits the activation of phospholipase C (PLC), leading to a reduction in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium is thereby attenuated.
Caption: this compound mechanism of action at the FP receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Partial Agonist Activity of this compound
| Cell Line | Parameter | Value (nM) | Emax (%) |
| A7r5 | EC50 | 72.2 ± 17.9 | 37 |
| Swiss 3T3 | EC50 | 20.5 ± 2.8 | 33 |
Data represent the concentration of this compound required to elicit 50% of its maximal response and the maximal response relative to a full agonist.[1][2]
Table 2: Antagonist Potency of this compound against Fluprostenol in A7r5 Cells
| Parameter | Value (nM) | -log Kb |
| Ki | 296 ± 17 | N/A |
| Kb | 182 ± 44 | 6.79 ± 0.1 |
Ki and Kb values indicate the antagonist's binding affinity and functional inhibitory constant, respectively.[1][2]
Table 3: Binding Affinity of this compound to FP Receptors
| Assay | Parameter | Value (nM) |
| [3H]PGF2α Competition | IC50high | 312 ± 95 |
IC50high represents the concentration of this compound required to displace 50% of the radiolabeled PGF2α from the high-affinity binding site of the FP receptor.[1][2]
Table 4: Selectivity Profile of this compound
| Prostanoid Receptor | Antagonistic Effect |
| EP2 | Minimal to None |
| EP4 | Minimal to None |
| DP | Minimal to None |
| TP | Minimal to None |
This compound demonstrates high selectivity for the FP receptor over other prostanoid receptor subtypes.[1][2]
Experimental Protocols
The pharmacological characterization of this compound was achieved through a series of key in vitro experiments.
Phosphoinositide Turnover Assay
This assay was central to determining both the partial agonist and antagonist properties of this compound.
Caption: Workflow for the phosphoinositide turnover assay.
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts were cultured to confluence.[1]
-
Radiolabeling: Cells were labeled with [³H]myo-inositol to incorporate the radiolabel into membrane phosphoinositides.[1]
-
Treatment: For agonist activity, cells were treated with varying concentrations of this compound. For antagonist activity, cells were pre-incubated with this compound followed by the addition of the FP agonist fluprostenol.[1][2]
-
Measurement: The reaction was terminated, and the accumulated [³H]inositol phosphates were separated by ion-exchange chromatography and quantified by liquid scintillation counting.[1]
Radioligand Binding Assay
This assay was employed to determine the binding affinity of this compound to the FP receptor.
-
Membrane Preparation: Membranes were prepared from cells expressing the FP receptor.
-
Binding Reaction: Membranes were incubated with a fixed concentration of [³H]PGF2α and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of bound [³H]PGF2α was determined by liquid scintillation counting.
-
Data Analysis: The IC50 value was determined from the competition binding curve.
Conclusion
This compound is a well-characterized, potent, and selective FP prostanoid receptor antagonist.[1][2] Its mechanism of action involves the competitive inhibition of the FP receptor, leading to the attenuation of the phosphoinositide signaling pathway. The quantitative data and detailed experimental protocols presented herein provide a solid foundation for its use as a pharmacological tool in research settings. For drug development professionals, the selectivity profile of this compound highlights its potential as a lead compound for the development of novel therapeutics targeting FP receptor-mediated pathologies.
References
AL-3138: A Technical Guide to a Selective PGF2α Analogue and FP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-3138, also known as 11-deoxy-16-fluoro PGF2α, is a synthetic analogue of prostaglandin F2α (PGF2α). Unlike many other PGF2α analogues that act as agonists at the prostaglandin F receptor (FP receptor) and are utilized in the treatment of glaucoma, this compound distinguishes itself as a potent and selective FP receptor antagonist.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative data from key in-vitro studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a pharmacological tool to investigate FP receptor-mediated physiological and pathological processes.
Introduction to Prostaglandin F2α Analogues and the FP Receptor
Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid that exerts a wide range of physiological effects by activating the FP receptor, a G-protein coupled receptor (GPCR). In ophthalmology, PGF2α analogues are a first-line treatment for glaucoma, the leading cause of irreversible blindness worldwide.[4][5] These drugs, such as latanoprost and travoprost, are FP receptor agonists that lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[5]
The signaling cascade initiated by FP receptor activation involves the coupling to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is fundamental to the therapeutic effect of PGF2α analogues in glaucoma.
This compound, however, presents a contrasting pharmacological profile. It acts as a competitive antagonist at the FP receptor, blocking the signaling cascade initiated by natural ligands like PGF2α or synthetic agonists.[2] This makes it a valuable tool for elucidating the specific roles of the FP receptor in various biological systems.
Pharmacological Profile of this compound
This compound has been characterized as a partial agonist with significant antagonist properties at the FP receptor. Its pharmacological activity has been primarily defined through in-vitro studies using cell lines endogenously expressing the FP receptor, such as A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from published literature.[2]
Table 1: Agonist Activity of this compound at the FP Receptor
| Parameter | A7r5 Cells | Swiss 3T3 Cells |
| EC50 (nM) | 72.2 ± 17.9 | 20.5 ± 2.8 |
| Emax (%) | 37 | 33 |
EC50: Half maximal effective concentration. Emax: Maximum effect relative to a full agonist.
Table 2: Antagonist Activity of this compound at the FP Receptor (in A7r5 cells)
| Parameter | Value (nM) |
| Ki | 296 ± 17 |
| Kb | 182 ± 44 |
| -log Kb | 6.79 ± 0.1 |
Ki: Inhibitory constant. Kb: Equilibrium dissociation constant for an antagonist.
Table 3: Radioligand Binding Affinity of this compound at the FP Receptor
| Parameter | Value (nM) |
| IC50high | 312 ± 95 |
IC50: Half maximal inhibitory concentration in a competitive binding assay.
Selectivity Profile
This compound has demonstrated high selectivity for the FP receptor. Studies have shown that it exhibits minimal or no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[2] This selectivity is crucial for its utility as a specific pharmacological probe for FP receptor function.
Signaling Pathway of the FP Receptor and Antagonism by this compound
The following diagram illustrates the canonical signaling pathway of the FP receptor and the point of inhibition by this compound.
Caption: FP receptor signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on the descriptions provided in the scientific literature.[2]
FP Receptor-Mediated Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation, to determine the agonist and antagonist activity of compounds.
Experimental Workflow:
Caption: Workflow for the phosphoinositide turnover assay.
Materials:
-
A7r5 or Swiss 3T3 cells
-
24-well culture plates
-
Inositol-free DMEM
-
[³H]myo-inositol
-
Serum-free medium
-
Lithium chloride (LiCl)
-
Test compounds (agonists and antagonists)
-
Perchloric acid
-
Potassium hydroxide (KOH) / Potassium hydrogen carbonate (KHCO₃)
-
Dowex AG1-X8 anion-exchange columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Seed A7r5 or Swiss 3T3 cells in 24-well plates and grow to near confluency.
-
Replace the medium with inositol-free DMEM containing [³H]myo-inositol (0.5 µCi/well) and incubate for 18-24 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the labeled cells with serum-free medium.
-
Pre-incubate the cells with 10 mM LiCl for 15-20 minutes. LiCl inhibits the breakdown of inositol monophosphates, allowing for their accumulation.
-
For antagonist studies, pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add the agonist (e.g., fluprostenol) at various concentrations and incubate for 30 minutes at 37°C.
-
-
Extraction and Quantification:
-
Stop the reaction by adding ice-cold 0.5 M perchloric acid and placing the plates on ice for 30 minutes.
-
Neutralize the extracts with a solution of 0.72 M KOH and 0.6 M KHCO₃.
-
Apply the supernatant to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the FP receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
A7r5 cells
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³H]PGF2α (radioligand)
-
Non-radiolabeled PGF2α (for non-specific binding determination)
-
Test compound (this compound)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest A7r5 cells and homogenize them in ice-cold buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Incubation:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]PGF2α.
-
For competition binding, add varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of non-radiolabeled PGF2α to a set of wells.
-
Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective FP receptor antagonist. Its ability to competitively block the PGF2α signaling pathway makes it an invaluable research tool for investigating the diverse roles of the FP receptor in health and disease. While many PGF2α analogues have been developed as therapeutics for glaucoma, the antagonist properties of this compound position it as a probe for understanding the underlying mechanisms of these drugs and for exploring other FP receptor-mediated pathologies. Further research could explore the in-vivo effects of this compound in animal models to further elucidate the physiological functions of the FP receptor in various organ systems. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their experimental endeavors.
References
- 1. The Chronicle of Higher Education Jobs | College and Academic Job Search [jobs.chronicle.com]
- 2. Dagestan - Wikipedia [en.wikipedia.org]
- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deobandi hadith studies - Wikipedia [en.wikipedia.org]
- 5. J60 Guwahati 2025 Tennis Tournament | ITF [itftennis.com]
Discovery and synthesis of AL-3138
An In-Depth Technical Guide to the Discovery and Synthesis of AL-3138
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically identified as 11-deoxy-16-fluoro Prostaglandin F2α, is a novel pharmacological agent characterized as a potent and selective antagonist of the Prostaglandin F (FP) receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its biological activity, a plausible synthetic route based on established prostaglandin synthesis methodologies, and detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the relevant signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its mechanism of action and evaluation process.
Discovery and Pharmacological Profile
This compound was identified as a selective antagonist of the FP prostanoid receptor through a series of pharmacological studies. It is a synthetic analog of Prostaglandin F2α (PGF2α)[1].
Biological Activity
This compound demonstrates high affinity and selective antagonist activity at the FP receptor. Its pharmacological effects have been characterized in various in vitro systems, including A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts[1].
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Cell Line | Value | Reference |
| FP Receptor Binding Affinity (IC50) | - | 312 ± 95 nM | [1] |
| FP Receptor Antagonist Potency (Ki) | A7r5 cells | 296 ± 17 nM | [1] |
| FP Receptor Antagonist Potency (Kb) | A7r5 cells | 182 ± 44 nM | [1] |
| Partial Agonist Activity (EC50) | A7r5 cells | 72.2 ± 17.9 nM | [1] |
| Partial Agonist Activity (Emax) | A7r5 cells | 37% | [1] |
| Partial Agonist Activity (EC50) | Swiss 3T3 cells | 20.5 ± 2.8 nM | [1] |
| Partial Agonist Activity (Emax) | Swiss 3T3 cells | 33% | [1] |
Selectivity
This compound exhibits minimal or no antagonistic effects at other prostanoid receptors, such as EP2, EP4, DP, and TP receptors, highlighting its selectivity for the FP receptor[1].
Synthesis of this compound (11-deoxy-16-fluoro PGF2α)
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its structure as a prostaglandin analog, a plausible synthetic route can be devised utilizing the well-established Corey lactone methodology. This approach allows for the stereocontrolled introduction of the characteristic cyclopentane core and the subsequent elaboration of the α- and ω-side chains.
Proposed Retrosynthetic Analysis and Synthesis Workflow
The synthesis would likely commence from a suitable protected Corey lactone derivative. The key steps would involve:
-
ω-Chain Introduction: A Horner-Wadsworth-Emmons reaction to install the enone-containing ω-chain. The 16-fluoro substituent would be introduced at this stage or carried through from a fluorinated phosphonate reagent.
-
Reduction of the Ketone: Stereoselective reduction of the C-15 ketone to the corresponding alcohol.
-
α-Chain Introduction: Wittig reaction with a suitable phosphonium ylide to introduce the carboxylic acid-bearing α-chain.
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Caption: Proposed synthesis workflow for this compound via the Corey lactone route.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound.
FP Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor.
-
[³H]-Prostaglandin F2α (Radioligand).
-
This compound (Test compound).
-
Unlabeled Prostaglandin F2α (for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of unlabeled PGF2α (10 µM final concentration, for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [³H]-PGF2α (at a concentration near its Kd).
-
100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold binding buffer.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Phosphoinositide Turnover Assay
This functional assay measures the ability of this compound to antagonize the FP receptor-mediated production of inositol phosphates.
Materials:
-
A7r5 cells or Swiss 3T3 cells.
-
[³H]-myo-inositol.
-
Cell culture medium (e.g., DMEM).
-
LiCl solution.
-
FP receptor agonist (e.g., Fluprostenol).
-
This compound (Test compound).
-
Perchloric acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Protocol:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with LiCl (10 mM final concentration) for 15-30 minutes.
-
Add various concentrations of this compound and incubate for 15 minutes.
-
Stimulate the cells with a sub-maximal concentration of an FP receptor agonist (e.g., 100 nM Fluprostenol) for 30-60 minutes.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples with KOH.
-
Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.
-
Elute the inositol phosphates and quantify the radioactivity by scintillation counting.
-
Determine the potency of this compound as an antagonist by measuring the inhibition of the agonist-induced response.
Signaling Pathway and Experimental Workflow Visualization
FP Prostanoid Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation of the FP receptor by its endogenous ligand, PGF2α, initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts by blocking this initial activation step.
Caption: Simplified signaling pathway of the FP prostanoid receptor and the point of antagonism by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel FP receptor antagonist like this compound.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
References
Pharmacological Profile of AL-3138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-3138, a prostaglandin F2α (PGF2α) analogue identified as 11-deoxy-16-fluoro PGF2α, is a selective pharmacological tool for studying the FP prostanoid receptor.[1][2] It functions as a partial agonist with low intrinsic efficacy and, more significantly, as a functional antagonist of the FP receptor.[1][3] Its primary mechanism of action involves the antagonism of FP receptor-mediated generation of inositol phosphates.[1][2] this compound demonstrates selectivity for the FP receptor with minimal to no antagonistic activity at other prostanoid receptors such as EP2, EP4, DP, and TP.[1][3][4][5] This profile makes it a more potent and selective FP receptor antagonist than previously studied compounds like glibenclamide and phloretin.[1]
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through in vitro studies on A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts.[1] These studies have provided quantitative data on its potency and efficacy as both a partial agonist and a functional antagonist at the FP receptor.
Table 1: Agonist and Antagonist Potency of this compound
| Parameter | Cell Line | Value (nM) | Notes |
| Agonist Activity | |||
| EC50 | A7r5 | 72.2 ± 17.9 | Emax = 37% (Partial Agonist)[1][4] |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 | Emax = 33% (Partial Agonist)[1][4] |
| Antagonist Activity | |||
| Ki | A7r5 | 296 ± 17 | Against fluprostenol[1][4] |
| Kb | A7r5 | 182 ± 44 | Against fluprostenol (-log Kb = 6.79 ± 0.1)[1][4] |
| Binding Affinity | |||
| IC50high | Not Specified | 312 ± 95 | Competition for [3H]PGF2α binding to FP receptors[1][3][4] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity |
| EP2 | Minimal to no antagonistic effect[1][3][4][5] |
| EP4 | Minimal to no antagonistic effect[1][3][4][5] |
| DP | Minimal to no antagonistic effect[1][3][4][5] |
| TP | Minimal to no antagonistic effect[1][3][4][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by interacting with the FP prostanoid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the FP receptor involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+). This compound, as a functional antagonist, interferes with this cascade when the receptor is stimulated by a full agonist like PGF2α or fluprostenol.
Caption: FP Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
Disclaimer: The detailed experimental protocols from the primary literature by Sharif et al. (2000) were not accessible. The following are generalized protocols for the key assays used to characterize this compound, based on standard laboratory practices.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs) following receptor stimulation, providing a functional readout of Gq-coupled receptor activity.
Caption: Generalized Workflow for a Phosphoinositide Turnover Assay.
Methodology:
-
Cell Culture and Labeling: A7r5 or Swiss 3T3 cells are cultured in appropriate media. The cells are then incubated with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.
-
Assay Incubation: After labeling, cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl) to prevent the degradation of inositol monophosphates.
-
Compound Addition: For antagonist studies, cells are incubated with varying concentrations of this compound prior to the addition of a fixed concentration of an FP receptor agonist (e.g., fluprostenol). For agonist studies, only this compound is added.
-
Termination and Extraction: The incubation is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.
-
Quantification: The total [3H]-inositol phosphates are isolated using anion-exchange chromatography and the radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is proportional to the amount of IP accumulation. Data are analyzed using non-linear regression to determine EC50, IC50, and Ki values.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (this compound) to its receptor (FP receptor) by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: A7r5 or Swiss 3T3 cells are harvested, and a crude membrane preparation containing the FP receptors is prepared through homogenization and centrifugation.
-
Competitive Binding Incubation: The cell membranes are incubated in a buffer containing a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the unlabeled competitor, this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo and Clinical Data
As of the latest available information, there are no published in vivo studies or clinical trials for this compound. Its primary utility has been as an in vitro pharmacological tool for the characterization of FP receptor function.
Conclusion
This compound is a valuable research compound characterized as a potent and selective FP prostanoid receptor antagonist. Its ability to functionally block the phosphoinositide signaling cascade upon FP receptor activation, combined with its selectivity over other prostanoid receptors, makes it a precise tool for elucidating the physiological and pathological roles of the FP receptor. Further in vivo studies would be necessary to explore any potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforschenonline.org [sciforschenonline.org]
- 4. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
AL-3138: An In-Depth Technical Guide for In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-3138, a fluorinated prostaglandin F2α (PGF2α) analogue, is a potent and selective antagonist of the FP prostanoid receptor. This document provides a comprehensive technical overview of this compound for its application in preclinical research. The guide details its mechanism of action, summarizes its in vitro pharmacological profile, and outlines key experimental protocols. While extensive in vitro data are available, this guide also notes the current lack of publicly accessible in vivo and pharmacokinetic data for this compound and provides context by referencing studies on other FP receptor antagonists.
Introduction to this compound
This compound is a synthetic analogue of prostaglandin F2α, identified as a selective antagonist of the FP prostanoid receptor. Its chemical structure, 11-deoxy-16-fluoro PGF2α, confers unique properties that make it a valuable tool for studying FP receptor-mediated physiological and pathological processes. Unlike many other prostaglandin analogues that act as agonists, this compound effectively blocks the signaling cascade initiated by the natural ligand, PGF2α, and other FP receptor agonists. This antagonistic activity, combined with its high selectivity over other prostanoid receptors, makes this compound a precise pharmacological instrument for in vitro studies.
In Vitro Studies
The primary mechanism of action of this compound is the competitive antagonism of the FP prostanoid receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq to activate the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial activation of the FP receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity, primarily derived from studies by Sharif et al., 2000.[1]
Table 1: Agonist and Antagonist Potency of this compound at the FP Receptor
| Parameter | Cell Line | Value | Description |
| EC50 | A7r5 | 72.2 ± 17.9 nM | Partial agonist activity in stimulating inositol phosphate generation. |
| Emax | A7r5 | 37% | Maximum response relative to the full agonist fluprostenol. |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 nM | Partial agonist activity in stimulating inositol phosphate generation. |
| Emax | Swiss 3T3 | 33% | Maximum response relative to the full agonist fluprostenol. |
| Ki | A7r5 | 296 ± 17 nM | Antagonist potency against fluprostenol-induced inositol phosphate generation. |
| Kb | A7r5 | 182 ± 44 nM | Antagonist potency against fluprostenol-induced inositol phosphate generation. |
| -log Kb | A7r5 | 6.79 ± 0.1 | |
| IC50high | 312 ± 95 nM | Competition for [3H]PGF2α binding to FP receptors. |
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| EP2 | Minimal to no antagonistic effect |
| EP4 | Minimal to no antagonistic effect |
| DP | Minimal to no antagonistic effect |
| TP | Minimal to no antagonistic effect |
Experimental Protocols
Phosphoinositide Turnover Assay
This assay is a cornerstone for characterizing FP receptor antagonists like this compound by measuring the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation.
Objective: To quantify the antagonist effect of this compound on FP receptor-mediated phosphoinositide hydrolysis.
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts
-
Cell culture medium (e.g., DMEM) with supplements
-
[³H]myo-inositol
-
Agonist (e.g., fluprostenol)
-
This compound
-
Lithium chloride (LiCl) solution
-
Perchloric acid
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Methodology:
-
Cell Culture and Labeling:
-
Plate A7r5 or Swiss 3T3 cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Pre-incubation:
-
Wash the cells with a buffer solution.
-
Pre-incubate the cells with LiCl solution for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
For antagonist studies, pre-incubate the cells with varying concentrations of this compound for a defined period before adding the agonist.
-
-
Stimulation:
-
Add the FP receptor agonist (e.g., fluprostenol) at a concentration known to elicit a submaximal response and incubate for a specific time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Incubate on ice to allow for cell lysis and protein precipitation.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the neutralized extracts to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high-molarity salt solution.
-
Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the antagonist potency (Ki or Kb values) by analyzing the concentration-response curves of the agonist in the presence and absence of this compound using appropriate pharmacological models (e.g., Schild analysis).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: FP Prostanoid Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for the Phosphoinositide Turnover Assay.
In Vivo and Pharmacokinetic Studies
As of the latest review of publicly available scientific literature, there is a notable absence of specific in vivo efficacy, pharmacokinetic (PK), or toxicological studies for this compound. The existing research has primarily focused on its in vitro characterization.
While direct in vivo data for this compound is not available, studies on other FP receptor antagonists can provide a conceptual framework for the potential applications and experimental designs that could be employed for this compound. For instance, other FP receptor antagonists have been investigated in animal models for conditions such as:
-
Glaucoma: To study the role of FP receptors in aqueous humor dynamics and intraocular pressure regulation.
-
Preterm Labor: To investigate the involvement of PGF2α in uterine contractions.
-
Pain and Inflammation: To explore the contribution of FP receptor signaling in nociception and inflammatory responses.
-
Pulmonary Fibrosis: To assess the therapeutic potential of blocking FP receptor-mediated fibrotic processes.[2][3]
General Protocol for In Vivo Studies of FP Receptor Antagonists (Hypothetical for this compound):
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model (e.g., a model of induced ocular hypertension).
Animal Model: Species relevant to the disease model (e.g., rabbits, non-human primates for glaucoma studies).
Methodology:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimate animals to laboratory conditions.
-
Record baseline physiological parameters (e.g., intraocular pressure).
-
-
Disease Induction:
-
Induce the disease state according to established protocols (e.g., laser photocoagulation of the trabecular meshwork to induce ocular hypertension).
-
-
Drug Administration:
-
Administer this compound via a suitable route (e.g., topical ocular administration, systemic injection).
-
Include vehicle control and positive control groups.
-
-
Efficacy Assessment:
-
Monitor the relevant physiological or pathological endpoints over time (e.g., intraocular pressure, retinal ganglion cell function and survival).
-
-
Pharmacokinetic and Toxicological Assessment:
-
Collect biological samples (blood, tissues) at various time points to determine the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion).
-
Conduct histopathological and biochemical analyses to assess any potential toxicity.
-
It must be reiterated that the above protocol is a general template and has not been specifically validated for this compound due to the lack of published in vivo data.
Conclusion
This compound is a well-characterized, potent, and selective FP prostanoid receptor antagonist in vitro. Its ability to specifically block the PGF2α signaling pathway makes it an invaluable research tool for dissecting the roles of this pathway in cellular and tissue physiology. The provided in vitro data and protocols offer a solid foundation for its use in laboratory settings. However, the full potential of this compound as a therapeutic agent or an in vivo research tool remains to be fully elucidated, pending the publication of comprehensive in vivo efficacy, pharmacokinetic, and safety studies. Researchers are encouraged to view this compound as a highly specific molecular probe for in vitro investigations into FP receptor function.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-3138: A Technical Guide to its Selectivity for the Prostaglandin FP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138, a fluorinated analog of prostaglandin F2α (PGF2α), has been identified as a potent and selective antagonist of the prostaglandin F (FP) receptor.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound for the FP receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. Understanding the precise interaction of this compound with the FP receptor is crucial for its application as a pharmacological tool in research and for its potential therapeutic development.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the FP receptor has been primarily characterized through functional assays and competitive binding studies. The data consistently demonstrates its high affinity and antagonist potency at the FP receptor with significantly lower activity at other prostanoid receptor subtypes.
Functional Activity at the FP Receptor
This compound exhibits partial agonist activity at the FP receptor, meaning it can elicit a submaximal response compared to a full agonist. However, its more significant characteristic is its ability to antagonize the effects of potent FP receptor agonists like fluprostenol.
Table 1: Functional Potency of this compound at the FP Receptor
| Parameter | Cell Line | Value | Reference |
| Partial Agonist Activity | |||
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM | [1][2] |
| Emax (relative to full agonist) | A7r5 cells | 37% | [1][2] |
| EC50 | Swiss 3T3 mouse fibroblasts | 20.5 ± 2.8 nM | [1][2] |
| Emax (relative to full agonist) | Swiss 3T3 cells | 33% | [1][2] |
| Antagonist Activity (against Fluprostenol) | |||
| Ki | A7r5 cells | 296 ± 17 nM | [1][2] |
| Kb | A7r5 cells | 182 ± 44 nM | [1][2] |
| -log Kb | A7r5 cells | 6.79 ± 0.1 | [1][2] |
EC50: Half maximal effective concentration; Emax: Maximum effect; Ki: Inhibitory constant; Kb: Equilibrium dissociation constant for an antagonist.
Binding Affinity for the FP Receptor
Radioligand binding assays have been employed to determine the affinity of this compound for the FP receptor. These studies corroborate the functional data, showing a high affinity that matches its antagonist potency.
Table 2: Binding Affinity of this compound for the FP Receptor
| Parameter | Receptor Source | Value | Reference |
| IC50 (high affinity site) | FP receptors | 312 ± 95 nM | [1][2][4] |
IC50: Half maximal inhibitory concentration.
Selectivity Profile Against Other Prostanoid Receptors
A critical aspect of this compound's pharmacological profile is its high selectivity for the FP receptor over other prostanoid receptors. Studies have shown minimal to no antagonistic effects at several other prostaglandin receptor subtypes.
Table 3: Antagonistic Activity of this compound at Various Prostanoid Receptors
| Receptor Subtype | Antagonistic Effect | Reference |
| EP2 | Minimal to none | [1][2] |
| EP4 | Minimal to none | [1][2] |
| DP | Minimal to none | [1][2] |
| TP | Minimal to none | [1][2] |
This high degree of selectivity makes this compound a valuable tool for isolating and studying FP receptor-mediated physiological and pathological processes.
Experimental Protocols
The characterization of this compound's selectivity for the FP receptor relies on established in vitro experimental methodologies. The following are detailed protocols for the key experiments cited.
Phosphoinositide Turnover Assay (Functional Antagonism)
This assay is a cornerstone for determining the functional potency of compounds that act on Gq-coupled receptors like the FP receptor.[5] Activation of the FP receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates (IPs) serves as a measure of receptor activation.
Protocol:
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 mouse fibroblasts are cultured to near confluency in appropriate growth media.
-
Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to allow for its incorporation into cellular phosphoinositides.
-
Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Agonist Stimulation: A fixed, sub-maximal concentration of a potent FP receptor agonist (e.g., 100 nM fluprostenol) is added to the cells, and the incubation continues for a defined time (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid). The cell lysates are then neutralized.
-
Chromatographic Separation: The aqueous phase containing the radiolabeled inositol phosphates is separated from the lipid phase. The total water-soluble [³H]IPs are isolated using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantification: The amount of [³H]IPs is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated IP accumulation. The antagonist potency (Ki or Kb) is calculated from concentration-response curves.
Radioligand Binding Assay (Binding Affinity)
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) is incubated with the cell membranes in a binding buffer.
-
Competition: Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.
Visualizations
FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[5] The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the FP receptor, leading to the generation of inositol phosphates.
Caption: FP receptor signaling cascade via the Gq/PLC pathway.
Experimental Workflow for Determining Antagonist Potency
The following diagram outlines the workflow for the phosphoinositide turnover assay used to determine the antagonist potency of this compound.
Caption: Workflow for phosphoinositide turnover assay.
Logical Relationship of this compound's Pharmacological Profile
This diagram illustrates the logical connections between the experimental findings that define this compound as a selective FP receptor antagonist.
Caption: Defining this compound as a selective FP antagonist.
Conclusion
The data presented in this technical guide unequivocally demonstrates that this compound is a potent and selective antagonist of the prostaglandin FP receptor.[1][2][3] Its high affinity for the FP receptor, coupled with its minimal activity at other prostanoid receptor subtypes, establishes it as a valuable pharmacological tool for elucidating the roles of the FP receptor in various physiological and pathophysiological contexts. The detailed experimental protocols and visual aids provided herein are intended to support researchers in the design and interpretation of studies utilizing this selective FP receptor antagonist.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Structural Activity Relationship of AL-3138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138, a synthetic analog of prostaglandin F2α (PGF2α), has been identified as a potent and selective antagonist of the FP prostanoid receptor. As a tool compound, it offers significant utility in elucidating the physiological and pathological roles of the FP receptor. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, its pharmacological profile, and the experimental methodologies used in its characterization.
Pharmacological Profile of this compound
This compound (11-deoxy-16-fluoro PGF2α) exhibits a dual character at the FP receptor, acting as a partial agonist with low intrinsic activity and as a functional antagonist.[1] Its pharmacological parameters have been determined in various cell-based assays.
Quantitative Pharmacological Data
| Parameter | Cell Line | Value | Agonist/Antagonist Activity |
| EC50 | A7r5 | 72.2 ± 17.9 nM | Partial Agonist |
| Emax | A7r5 | 37% | Partial Agonist |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 nM | Partial Agonist |
| Emax | Swiss 3T3 | 33% | Partial Agonist |
| Ki | A7r5 | 296 ± 17 nM | Antagonist (against fluprostenol) |
| Kb | A7r5 | 182 ± 44 nM | Antagonist (against fluprostenol) |
| -log Kb | A7r5 | 6.79 ± 0.1 | Antagonist (against fluprostenol) |
| IC50high | FP receptor binding | 312 ± 95 nM | Antagonist ([3H]PGF2α competition) |
Table 1: Quantitative pharmacological data for this compound at the FP prostanoid receptor. Data sourced from Sharif et al., 2000.[1]
Selectivity Profile
This compound demonstrates high selectivity for the FP receptor, exhibiting minimal or no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[1]
Comparative Antagonist Potency
This compound is a more potent FP receptor antagonist compared to other purported antagonists.
| Compound | -log Kb |
| This compound | 6.79 ± 0.1 |
| Phloretin | 5.28 ± 0.09 |
| Glibenclamide | 3.58 ± 0.32 |
| PGF2α dimethylamide | Inactive |
| PGF2α dimethylamine | Inactive |
Table 2: Comparative antagonist potencies (-log Kb) at the FP receptor in A7r5 cells. Data sourced from Sharif et al., 2000.[1]
Structural Activity Relationship (SAR) of Prostaglandin F2α Analogs
While specific SAR studies on a series of this compound analogs are not extensively available in the public domain, general SAR principles for PGF2α analogs targeting the FP receptor can be inferred from the broader literature.
The structure of this compound is 11-deoxy-16-fluoro PGF2α. Key structural features of PGF2α analogs that influence their activity at the FP receptor include:
-
C1 Carboxylic Acid: The carboxylic acid group is crucial for agonist activity. Esterification of this group, as seen in many prostaglandin prodrugs, often leads to inactive compounds that are converted to the active acid form in vivo.
-
Omega (ω) Chain: Modifications to the ω-chain can significantly impact potency and selectivity. For instance, the replacement of the terminal pentyl group with a phenoxy group can enhance potency. The introduction of a fluorine atom at C16, as in this compound, is a key modification.
-
Cyclopentane Ring and Hydroxyl Groups: The hydroxyl groups at C9 and C11 of the cyclopentane ring are important for binding and agonist activity. The absence of the C11 hydroxyl group in this compound (11-deoxy) is a critical modification that likely contributes to its antagonist properties. Inversion of the configuration at C9 or C11 can also alter the activity profile.[2]
Experimental Protocols
The pharmacological characterization of this compound relies on two key experimental assays: the phosphoinositide turnover assay and the radioligand binding assay.
Phosphoinositide Turnover Assay
This assay measures the functional consequence of Gq-coupled receptor activation, such as the FP receptor, by quantifying the accumulation of inositol phosphates (IPs).
Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts) are cultured to near confluence in appropriate media.
-
The cells are then labeled overnight with [3H]myo-inositol in an inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
-
Agonist/Antagonist Treatment:
-
For agonist testing, labeled cells are washed and incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
For antagonist testing, cells are pre-incubated with the antagonist (e.g., this compound) for a specific time before the addition of a known FP receptor agonist (e.g., fluprostenol).
-
-
Extraction of Inositol Phosphates:
-
The incubation is terminated by the addition of a quenching solution, typically ice-cold formic acid.
-
The cells are lysed, and the aqueous soluble inositol phosphates are separated from the lipid fraction.
-
-
Quantification:
-
The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted IP fraction is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Agonist potency (EC50) and efficacy (Emax) are determined by non-linear regression of the concentration-response curves.
-
Antagonist potency (Ki or Kb) is calculated using the Cheng-Prusoff equation or by Schild analysis.
-
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
A fixed amount of membrane protein is incubated with a constant concentration of a radiolabeled FP receptor ligand (e.g., [3H]PGF2α).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
FP Prostanoid Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the FP receptor by an agonist initiates a signaling cascade that leads to the generation of second messengers and downstream cellular responses.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a compound like this compound as an FP receptor antagonist.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the FP prostanoid receptor. Its well-characterized antagonist activity, coupled with its high selectivity, makes it a suitable probe for in vitro and in vivo investigations. While a detailed SAR for the 11-deoxy-16-fluoro PGF2α series is not yet fully elucidated in the public literature, the existing data on this compound provides a strong foundation for the design of future FP receptor modulators. Further research into the synthesis and evaluation of this compound analogs would provide deeper insights into the molecular determinants of ligand recognition and activation of the FP receptor, potentially leading to the development of novel therapeutics.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-3138 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP prostanoid receptor. As a synthetic analog of PGF2α, specifically 11-deoxy-16-fluoro PGF2α, this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of the FP receptor. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound, intended to support researchers and professionals in the fields of pharmacology and drug development.
Chemical Properties and Data
This compound is a structurally modified prostaglandin analog. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 11-deoxy-16-fluoro prostaglandin F2α |
| CAS Number | 64603-03-8[1][2][3] |
| Molecular Formula | C₂₀H₃₃FO₄ |
| Molecular Weight | 356.47 g/mol [2] |
| Solubility | While specific quantitative data for this compound is not readily available, prostaglandin F2α and its analogs are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). |
| Stability and Storage | For optimal stability, this compound should be stored as a solid at -20°C. If a stock solution is prepared, it is recommended to aliquot the solution and store it at -20°C. Solutions are generally stable for up to one month under these conditions. Prostaglandin analogs can be unstable in aqueous solutions.[1] |
Mechanism of Action
This compound functions as a selective antagonist at the FP prostanoid receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
This compound competitively binds to the FP receptor, thereby preventing the binding of PGF2α and subsequent activation of this signaling pathway. Its primary mechanism is the antagonism of FP prostanoid receptor-mediated inositol phosphate generation.[1]
Signaling Pathway Diagram
Caption: FP Prostanoid Receptor Signaling Pathway.
Pharmacological Data
The pharmacological profile of this compound has been characterized in several in vitro systems. The following tables summarize the key quantitative data from studies using A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.[1]
Table 1: Agonist and Antagonist Potency of this compound
| Cell Line | Parameter | Value (nM) |
| A7r5 | EC₅₀ (Agonist) | 72.2 ± 17.9 |
| Kᵢ (Antagonist vs. Fluprostenol) | 296 ± 17 | |
| Kₑ (Antagonist vs. Fluprostenol) | 182 ± 44 | |
| Swiss 3T3 | EC₅₀ (Agonist) | 20.5 ± 2.8 |
EC₅₀: Half maximal effective concentration. Kᵢ: Inhibitory constant. Kₑ: Equilibrium dissociation constant.
Table 2: Efficacy and Binding Affinity of this compound
| Cell Line / Assay | Parameter | Value |
| A7r5 | Eₘₐₓ (Agonist) | 37% |
| Swiss 3T3 | Eₘₐₓ (Agonist) | 33% |
| [³H]PGF2α Binding | IC₅₀ | 312 ± 95 nM |
Eₘₐₓ: Maximum effect. IC₅₀: Half maximal inhibitory concentration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
A7r5 Rat Thoracic Aorta Smooth Muscle Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:3 to 1:6.
Swiss 3T3 Fibroblasts:
-
Medium: DMEM supplemented with 10% calf serum and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged every 3-4 days before reaching confluency to maintain their contact inhibition properties.
Radioligand Binding Assay ([³H]PGF2α)
This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: A7r5 cells are grown to confluency, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]PGF2α (e.g., 2-5 nM) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
This protocol describes a method to measure the effect of this compound on PGF2α-stimulated inositol phosphate production.
Caption: Phosphoinositide Turnover Assay Workflow.
Detailed Methodology:
-
Cell Labeling: Swiss 3T3 cells are seeded in multi-well plates and incubated with a medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl, e.g., 10 mM) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: The cells are pre-treated with varying concentrations of this compound for a defined time before being stimulated with a fixed concentration of PGF2α or another FP receptor agonist.
-
Termination and Extraction: The reaction is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid). The cells are scraped, and the aqueous and lipid phases are separated.
-
Inositol Phosphate Separation: The aqueous extract containing the inositol phosphates is neutralized and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Inositol phosphates (IP₁, IP₂, IP₃) are sequentially eluted with increasing concentrations of ammonium formate/formic acid.
-
Quantification: The radioactivity in each eluted fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphates produced in response to the agonist in the presence and absence of this compound is calculated to determine the antagonist potency.
Conclusion
This compound is a valuable pharmacological probe for elucidating the roles of the FP prostanoid receptor in various biological systems. Its selectivity and well-characterized antagonist properties make it an essential tool for in vitro and in vivo studies. This technical guide provides core information and methodologies to facilitate further research and drug development efforts targeting the PGF2α signaling pathway.
References
Unveiling AL-3138: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
Fort Worth, TX – For researchers and drug development professionals investigating the prostaglandin F2α (PGF2α) signaling pathway, AL-3138 presents a valuable, albeit commercially scarce, pharmacological tool. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of its associated signaling pathway.
Limited Commercial Availability
Pharmacological Profile of this compound
This compound is a synthetic analog of PGF2α and functions as a selective but weak partial agonist at the prostaglandin F receptor (FP receptor).[1] Its primary utility in research lies in its potent antagonist effects on the FP receptor, making it a valuable tool for characterizing FP receptor-mediated functions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound, as determined in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.
| Parameter | Cell Line | Value (nM) | Notes | Reference |
| Agonist Activity | ||||
| EC50 | A7r5 | 72.2 ± 17.9 | Partial agonist activity | [1] |
| Emax | A7r5 | 37% | Relative to full agonist fluprostenol | [1] |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 | Partial agonist activity | [1] |
| Emax | Swiss 3T3 | 33% | Relative to full agonist fluprostenol | [1] |
| Antagonist Activity | ||||
| Ki | A7r5 | 296 ± 17 | Antagonism of fluprostenol-induced response | [1] |
| Kb | A7r5 | 182 ± 44 | Antagonism of fluprostenol-induced response | [1] |
| -log Kb | A7r5 | 6.79 ± 0.1 | [1] | |
| Binding Affinity | ||||
| IC50 (high affinity) | Not specified | 312 ± 95 | Competition for [3H]PGF2α binding | [1] |
FP Receptor Signaling Pathway
This compound exerts its effects by interacting with the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[2][3][4] Activation of this pathway leads to the stimulation of phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3]
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on established protocols and the specific study by Sharif et al. (2000).
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of FP receptor activation, and is used to determine the agonist and antagonist activity of compounds like this compound.
Materials:
-
A7r5 or Swiss 3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
myo-[³H]inositol
-
Serum-free DMEM containing 10 mM LiCl
-
Test compounds (e.g., this compound, fluprostenol)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid
Procedure:
-
Cell Culture and Labeling:
-
Culture A7r5 or Swiss 3T3 cells to near confluency in 24-well plates with DMEM supplemented with 10% FBS.
-
Label the cells by incubating them for 24-48 hours with DMEM containing 0.5 µCi/ml of myo-[³H]inositol.
-
-
Assay Incubation:
-
Wash the labeled cells twice with serum-free DMEM.
-
Pre-incubate the cells for 15 minutes in serum-free DMEM containing 10 mM LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
For antagonist testing: Add this compound at various concentrations and incubate for 15 minutes.
-
For agonist testing: Add the test compound (e.g., fluprostenol with or without this compound) and incubate for 1 hour at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by aspirating the medium and adding ice-cold 0.1 M HCl.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with NaOH.
-
-
Isolation and Quantification of [³H]-Inositol Phosphates:
-
Apply the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free myo-[³H]inositol.
-
Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-IPs produced in response to different concentrations of the test compounds.
-
For agonist activity, determine the EC50 and Emax values.
-
For antagonist activity, determine the Ki and Kb values from the inhibition of the agonist response.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the FP receptor (from A7r5 cells or other suitable expression systems)
-
[³H]PGF2α (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled test compound (this compound)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the FP receptor in an appropriate buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well).
-
Add a fixed concentration of [³H]PGF2α.
-
Add varying concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the receptor.
-
For determining non-specific binding, add a high concentration of a known unlabeled FP receptor ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Structural Insights into Phospholipase C-β Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AL-3138 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AL-3138, a selective FP prostanoid receptor antagonist, and detailed protocols for its use in cell culture experiments.
Introduction to this compound
This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It functions as a potent and selective antagonist of the FP prostanoid receptor.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the FP receptor and for the development of novel therapeutics targeting this pathway. Unlike other purported FP receptor antagonists such as glibenclamide and phloretin, this compound demonstrates higher potency and selectivity with minimal to no antagonistic effects at other prostanoid receptors like EP2, EP4, DP, and TP.[1][2]
Mechanism of Action
The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α or other agonists, stimulates the Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound acts by competitively binding to the FP receptor, thereby blocking the binding of agonists like PGF2α and inhibiting the downstream signaling cascade.
Quantitative Data
The following table summarizes the pharmacological data for this compound in different cell lines. This data is crucial for designing experiments and determining appropriate concentrations of the compound.
| Parameter | Cell Line | Value | Reference |
| EC50 | A7r5 | 72.2 ± 17.9 nM | [1][2] |
| Swiss 3T3 | 20.5 ± 2.8 nM | [1][2] | |
| IC50 | FP Receptor Binding | 312 ± 95 nM | [1][2] |
| Ki | A7r5 | 296 ± 17 nM | [1][2] |
| Kb | A7r5 | 182 ± 44 nM | [1][2] |
Note: EC50 values indicate that this compound is a partial agonist. The antagonist potency is reflected by the Ki and Kb values.
Experimental Protocols
The following are generalized protocols for common cell culture experiments. These should be optimized for your specific cell line and experimental conditions.
General Cell Culture and Treatment with this compound
-
Cell Culture: Culture your cells of interest (e.g., A7r5, Swiss 3T3, or other relevant cell lines) in the recommended medium and conditions (e.g., 37°C, 5% CO2).[3]
-
Plating: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates or flasks for protein/RNA extraction). Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For antagonist studies, you may need to pre-incubate the cells with this compound for a specific period before adding an FP receptor agonist. Include appropriate controls, such as vehicle control (medium with the same concentration of solvent used for this compound) and untreated control.
-
Incubation: Incubate the cells for the desired period, which can range from minutes to days depending on the experiment.
Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete culture medium
-
Cytotoxicity detection reagent (e.g., Neutral Red, MTT, or commercial kits)[4]
-
Plate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add the cytotoxicity reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Western Blotting
This protocol is used to detect changes in protein expression levels following treatment with this compound.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for the Use of AL-3138 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited in vivo data for AL-3138 is publicly available. The experimental protocols provided below are based on studies conducted with the closely related and pharmacologically similar selective FP prostanoid receptor antagonist, AL-8810, and should be adapted and optimized for specific experimental conditions.
Introduction and Mechanism of Action
This compound is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP prostanoid receptor.[1] The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, initiates a signaling cascade leading to various physiological effects, including smooth muscle contraction, inflammation, and modulation of intraocular pressure.[2][3]
This compound competitively blocks the binding of PGF2α to the FP receptor, thereby inhibiting its downstream signaling pathways. This makes this compound a valuable tool for investigating the physiological and pathological roles of the PGF2α/FP receptor system in various animal models.
Signaling Pathway of the FP Prostanoid Receptor
The binding of PGF2α to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.
Quantitative Data
In Vitro Pharmacological Profile of this compound
The following table summarizes the in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the FP receptor.
| Parameter | Cell Line | Value | Reference |
| IC50 (for [3H]PGF2α binding) | A7r5 cells | 312 ± 95 nM | [1] |
| EC50 (as a partial agonist) | A7r5 cells | 72.2 ± 17.9 nM | [1] |
| EC50 (as a partial agonist) | Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | [1] |
| Ki (antagonist potency) | A7r5 cells | 296 ± 17 nM | [1] |
| Kb (antagonist potency) | A7r5 cells | 182 ± 44 nM | [1] |
In Vivo Data for the Selective FP Receptor Antagonist AL-8810
The following table provides in vivo data for AL-8810, which can serve as a reference for designing studies with this compound.
| Animal Model | Species | Administration Route | Dosage | Observed Effect |
| Traumatic Brain Injury | Mouse | Intraperitoneal | 1 - 10 mg/kg | Reduced hippocampal swelling and improved neurological deficit scores. |
| Systemic Inflammation (LPS-induced) | Mouse | Intraperitoneal | Not specified | Attenuated systemic inflammation and decreased pro-inflammatory cytokines. |
| Lung Inflammation (HCl-induced) | Mouse | Intraperitoneal | Not specified | Pre-administration enhanced HCl-induced lung inflammation. |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Vehicle Selection: Prostaglandin analogs are often lipid-soluble. A common vehicle for in vivo administration is a mixture of a solubilizing agent and a physiological buffer. For topical ocular administration, a sterile, buffered saline solution with a solubilizing agent is typically used. For systemic injections, a vehicle such as a solution containing a small percentage of a non-toxic solvent like DMSO or ethanol, further diluted in saline or phosphate-buffered saline (PBS), can be considered. It is crucial to perform vehicle-only control experiments to rule out any effects of the vehicle itself.
Example Vehicle Preparation (for systemic injection):
-
Dissolve this compound in a minimal amount of 100% Dimethyl Sulfoxide (DMSO).
-
Further dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.
Protocol for Systemic Administration in a Mouse Model of Inflammation
This protocol is adapted from studies using the FP receptor antagonist AL-8810 in models of inflammation.
Animal Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.
Materials:
-
This compound
-
Vehicle (e.g., 1% DMSO in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile syringes and needles (27-30 gauge)
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Preparation of Reagents: Prepare this compound in the chosen vehicle at the desired concentration. Prepare LPS in sterile saline.
-
Administration of this compound: Administer this compound or vehicle to the control group via intraperitoneal (IP) injection. A typical injection volume for a mouse is 100-200 µL. Dosing should be determined based on pilot studies, but a starting range of 1-10 mg/kg can be considered based on AL-8810 data.
-
Induction of Inflammation: At a specified time after this compound administration (e.g., 30 minutes to 1 hour), induce systemic inflammation by IP injection of LPS (e.g., 10 mg/kg).
-
Monitoring and Sample Collection: Monitor the animals for signs of inflammation. At predetermined time points (e.g., 4, 8, 24 hours post-LPS injection), collect blood and/or peritoneal lavage fluid for analysis of inflammatory markers (e.g., cytokines, chemokines) by ELISA or other immunoassays. Tissues can also be harvested for histological analysis.
Protocol for Topical Ocular Administration in a Rodent Model of Ocular Hypertension
This generalized protocol is for evaluating the effect of a topical FP receptor antagonist on intraocular pressure (IOP).
Animal Model: A model of ocular hypertension (e.g., microbead injection model) in rats or mice.
Materials:
-
This compound
-
Sterile ophthalmic vehicle (e.g., buffered saline with a solubilizing agent)
-
Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice) with induced ocular hypertension in one eye.
Procedure:
-
Induction of Ocular Hypertension: Induce ocular hypertension in one eye of each animal using a validated method. The contralateral eye can serve as a control.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of all animals before treatment. Apply a drop of topical anesthetic to the cornea before each measurement.
-
Topical Administration: Administer a single drop (approximately 5-10 µL for mice, 10-20 µL for rats) of the this compound formulation or vehicle to the hypertensive eye.
-
IOP Monitoring: Measure IOP at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.
-
Data Analysis: Compare the IOP changes in the this compound-treated eyes to the vehicle-treated eyes and the contralateral control eyes.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using a selective FP receptor antagonist in an animal model of disease.
References
Application Notes and Protocols for FP Receptor Antagonist Administration in Mice
Disclaimer: No peer-reviewed preclinical studies detailing the specific dosage and administration of AL-3138 in mice are publicly available. The following application notes and protocols are based on published research involving a similar selective prostaglandin F2α (FP) receptor antagonist, AL-8810, and are intended to serve as a guideline for researchers. It is imperative for investigators to conduct dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental objectives.
Introduction
This compound is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1] FP receptor activation is implicated in various physiological and pathological processes, including inflammation, smooth muscle contraction, and intraocular pressure regulation.[2] The use of FP receptor antagonists in murine models allows for the in vivo investigation of the role of the PGF2α/FP receptor signaling pathway in various diseases. These notes provide a framework for the preparation and administration of FP receptor antagonists to mice based on protocols established for the similar compound, AL-8810.
Data Presentation
The following table summarizes the dosage and administration of the FP receptor antagonist AL-8810 in various mouse models, which can be used as a starting point for designing studies with this compound.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| AL-8810 | Cuprizone-induced demyelination | Not specified in abstract | Not specified in abstract | Daily | Not specified in abstract | [3] |
| AL-8810 | LPS-induced systemic inflammation | Not specified in abstract | Intraperitoneal | 30 min before LPS | Saline | [4] |
| AL-8810 | HCl-induced lung inflammation | 5 mg/kg | Intraperitoneal | 30 min before HCl | Saline | [5] |
| AL-8810 | Carbachol-induced positive ionotropic response (isolated left atrium) | 1 µM (in vitro) | Not applicable | Not applicable | Not applicable | [6] |
| AL-8810 | Neuropathic pain (chronic constriction injury) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Saline | [6] |
Experimental Protocols
1. Preparation of this compound for Administration
-
Objective: To prepare a sterile solution of this compound suitable for parenteral administration in mice.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Dimethyl sulfoxide (DMSO), if necessary for solubility
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Protocol:
-
Determine the desired final concentration of this compound based on the target dose (mg/kg) and the average weight of the mice.
-
If this compound is not readily soluble in saline, first dissolve it in a minimal amount of DMSO.
-
Gradually add sterile saline to the dissolved this compound while vortexing to ensure complete dissolution and to reach the final desired volume. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term storage or aliquoted and frozen at -20°C or -80°C for long-term storage, as per manufacturer's recommendations).
-
2. Administration of this compound to Mice
-
Objective: To administer the prepared this compound solution to mice via a specified route.
-
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes and needles for the chosen administration route
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
-
-
Protocol (Example: Intraperitoneal Injection):
-
Accurately weigh each mouse to calculate the precise volume of this compound solution to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert a 27-gauge needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
-
Mandatory Visualization
Caption: PGF2α/FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound in Mice.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin F2α FP receptor inhibitor reduces demyelination and motor dysfunction in a cuprizone-induced multiple sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α receptor antagonist attenuates LPS-induced systemic inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin F2α Receptors Exaggerates HCl-Induced Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
AL-3138 solubility and vehicle for injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a potent and selective antagonist of the FP prostanoid receptor.[1] As a prostaglandin F2α (PGF2α) analog, it holds significant potential for investigating FP receptor-mediated physiological and pathological processes. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo applications, facilitating its use in research and drug development.
Data Presentation: Solubility of Prostaglandin Analogs
Due to the limited public availability of specific solubility data for this compound, the following table summarizes the solubility of the parent compound, Prostaglandin F2α (PGF2α), and a vehicle used for other PGF2α analogs, which can serve as a guide for the formulation of this compound.
| Compound/Vehicle Component | Solvent | Concentration | Notes |
| Prostaglandin F2α | DMSO | ≥ 100 mM | Soluble |
| Prostaglandin F2α | Ethanol | ≥ 100 mM | Soluble |
| Latanoprost, Bimatoprost, Travoprost (PGF2α analogs) | 10% DMSO in saline | Not specified | Vehicle for nasal administration in mice.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution of this compound, suitable for use in cell-based assays and other in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Prostaglandin F2α is soluble up to 100 mM in DMSO.[1]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Sterilization: As DMSO is a solvent, filtration is typically not required for the stock solution if sterile components are used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: For experiments, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium or buffer. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol 2: Preparation of this compound for In Vivo Injection (Based on Analog Data)
This protocol provides a method for preparing this compound for in vivo administration, based on a vehicle used for other prostaglandin F2α analogs.[2] It is crucial to perform small-scale pilot studies to assess the tolerability and efficacy of this formulation in the specific animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile, depyrogenated vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Vehicle Preparation: In a sterile vial, prepare the final vehicle by adding 1 part sterile DMSO to 9 parts sterile saline (to create a 10% DMSO solution). For example, to prepare 1 mL of vehicle, add 100 µL of sterile DMSO to 900 µL of sterile saline.
-
Dilution to Final Concentration: Add the required volume of the this compound stock solution to the 10% DMSO vehicle to achieve the desired final injection concentration. For example, if you have a 10 mM stock solution and need a 100 µM final concentration, you would perform a 1:100 dilution.
-
Mixing: Gently mix the solution by inversion to ensure homogeneity. Avoid vigorous shaking to prevent precipitation.
-
Sterile Filtration (Optional but Recommended): If the final solution is not prepared under strict aseptic conditions, it should be sterilized by filtering through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administration: The prepared this compound solution is now ready for injection. The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) will depend on the experimental design.
Mandatory Visualizations
Caption: Workflow for preparing this compound injection solution.
Caption: FP Prostanoid Receptor Signaling Pathway and this compound's point of action.
References
Application Notes and Protocols: AL-3138 in Phosphoinositide Turnover Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a selective antagonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] The FP receptor primarily signals through the Gq alpha subunit, activating Phospholipase C (PLC) and subsequently leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process, known as phosphoinositide turnover, is a key signaling cascade for many GPCRs.[1] Measuring the accumulation of inositol phosphates is a robust method for quantifying the activation or inhibition of the FP receptor. These application notes provide detailed protocols for characterizing the pharmacological activity of this compound using a phosphoinositide turnover assay.
Data Presentation
The pharmacological effects of this compound on phosphoinositide turnover have been quantified in various cell lines. The following tables summarize the key quantitative data regarding its partial agonist and antagonist activities.
Table 1: Partial Agonist Activity of this compound in Phosphoinositide Turnover Assay
| Cell Line | EC50 (nM) | Emax (%) | Reference |
| A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 | 37 | [1][2] |
| Swiss 3T3 mouse fibroblasts | 20.5 ± 2.8 | 33 | [1][2] |
Table 2: Antagonist Activity of this compound against Fluprostenol in A7r5 Cells
| Parameter | Value (nM) | -log Value | Reference |
| Ki | 296 ± 17 | [1][2] | |
| Kb | 182 ± 44 | 6.79 ± 0.1 | [1][2] |
Signaling Pathway and Experimental Logic
To understand the role of this compound in the phosphoinositide turnover assay, it is essential to visualize the underlying signaling pathway and the experimental design.
Caption: FP Receptor Signaling Pathway leading to Phosphoinositide Turnover.
Caption: Experimental Workflow for this compound Antagonist Characterization.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AL-3138 in Glaucoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AL-3138 in glaucoma research. This compound is a selective and potent prostaglandin F2α (PGF2α) analogue that functions as an antagonist at the prostanoid FP receptor.[1] This characteristic makes it a valuable pharmacological tool for investigating the role of the FP receptor in ocular physiology and the pathophysiology of glaucoma.
Introduction to this compound
This compound, chemically known as 11-deoxy-16-fluoro PGF2α, is a compound that has been characterized primarily for its antagonist properties at the FP prostanoid receptor.[1] Unlike prostaglandin analogues used clinically to lower intraocular pressure (IOP) by acting as FP receptor agonists, this compound blocks the action of natural FP receptor agonists like PGF2α.[1] This makes it a crucial tool for dissecting the specific signaling pathways involved in aqueous humor dynamics and for exploring the potential therapeutic applications of FP receptor antagonism in glaucoma and other ocular conditions.
Mechanism of Action
This compound is a competitive antagonist of the FP receptor. The primary mechanism of action of FP receptor agonists in the eye is to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][3] They achieve this by binding to FP receptors in the ciliary muscle and trabecular meshwork, which leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle.[2][3][4] As an antagonist, this compound would be expected to block these effects. It has been shown to be a partial agonist with low intrinsic activity at the FP receptor.[1]
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound from key studies.
Table 1: Antagonist Potency of this compound at the FP Receptor
| Parameter | Cell Line | Value | Reference |
| -log Kb | A7r5 | 6.79 ± 0.1 | [1] |
| Kb (nM) | A7r5 | 182 ± 44 | [1] |
Kb represents the equilibrium dissociation constant for a competitive antagonist.
Table 2: Partial Agonist Activity of this compound at the FP Receptor
| Parameter | Cell Line | Value | Reference |
| EC50 (nM) | A7r5 | 72.2 ± 17.9 | [1] |
| Emax (%) | A7r5 | 37 | [1] |
| EC50 (nM) | Swiss 3T3 | 20.5 ± 2.8 | [1] |
| Emax (%) | Swiss 3T3 | 33 | [1] |
EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response that can be produced by the drug.
Experimental Protocols
In Vitro Characterization of FP Receptor Antagonism
This protocol is based on the methodology described by Sharif et al. (2000) to determine the antagonist potency of this compound.
Objective: To quantify the ability of this compound to inhibit the signaling of a known FP receptor agonist (e.g., fluprostenol) in a cell-based assay.
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts
-
Cell culture medium (e.g., DMEM) with supplements
-
[3H]myo-inositol
-
FP receptor agonist (e.g., fluprostenol)
-
This compound
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Culture A7r5 or Swiss 3T3 cells to near confluence in appropriate culture dishes.
-
Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells with a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Add a fixed concentration of the FP receptor agonist (e.g., fluprostenol, typically at its EC80 concentration) to the cells and incubate for an additional period (e.g., 60 minutes). Include a control group with no agonist.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).
-
Scrape the cells and collect the lysate.
-
Neutralize the lysate and separate the total inositol phosphates (IPs) using anion-exchange chromatography with Dowex AG1-X8 resin.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the eluted IPs using liquid scintillation counting.
-
Calculate the antagonist potency (Kb) using the Cheng-Prusoff equation or by performing a Schild analysis.
-
In Vivo Measurement of Intraocular Pressure (IOP) in an Animal Model (Generalized Protocol)
Disclaimer: The following is a generalized protocol for IOP measurement in rabbits, a common animal model for glaucoma research. Specific protocols for this compound are not publicly available. Researchers should adapt this protocol based on their specific experimental design and institutional animal care guidelines.
Objective: To evaluate the effect of topically administered this compound on IOP.
Materials:
-
New Zealand White rabbits
-
This compound formulated in a suitable vehicle for topical ocular delivery
-
Rebound tonometer (e.g., Tono-Pen, TonoVet) or applanation tonometer
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Animal restrainer
Procedure:
-
Acclimatization and Baseline IOP Measurement:
-
Acclimatize the rabbits to the handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.[5]
-
Measure baseline IOP in both eyes of each rabbit at consistent times of the day.
-
Instill one drop of topical anesthetic into each eye before measurement.
-
Gently hold the rabbit in a restrainer.
-
Obtain at least three independent IOP readings and calculate the average.
-
-
Drug Administration:
-
Randomly assign rabbits to treatment (this compound) and control (vehicle) groups.
-
Instill a single drop of the test compound or vehicle into one eye of each rabbit. The contralateral eye can serve as a within-animal control.
-
-
Post-Treatment IOP Measurement:
-
Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the same procedure as for baseline measurements.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
-
Measurement of Aqueous Humor Outflow Facility in Mice (Generalized Protocol)
Disclaimer: This is a generalized protocol for measuring aqueous humor outflow facility in mice. Specific protocols for this compound are not publicly available. This technique is technically demanding and requires specialized equipment.
Objective: To determine the effect of this compound on the rate of aqueous humor outflow.
Materials:
-
C57BL/6J mice
-
This compound or vehicle
-
Anesthetic (e.g., ketamine/xylazine)
-
Perfusion apparatus with a pressure transducer and flow sensor
-
Glass microneedles
-
Stereomicroscope
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on a heated platform to maintain body temperature.
-
-
Cannulation of the Anterior Chamber:
-
Under a stereomicroscope, cannulate the anterior chamber of the eye with a glass microneedle connected to the perfusion system.
-
-
Outflow Facility Measurement:
-
Perfuse the anterior chamber with a buffered saline solution at a constant pressure or a series of stepped pressures.
-
The perfusion system will measure the flow rate required to maintain the set pressure.
-
Outflow facility (C) is calculated as the change in flow rate divided by the change in pressure (C = ΔF/ΔP).
-
-
Drug Application:
-
This compound can be added to the perfusion fluid to determine its direct effect on outflow facility.
-
-
Data Analysis:
-
Compare the outflow facility values before and after the application of this compound or between vehicle- and this compound-perfused eyes.
-
Visualizations
Caption: PGF2α signaling pathway and the antagonistic action of this compound.
Caption: Workflow for in vivo intraocular pressure (IOP) measurement.
Caption: Logical relationship of this compound as an FP receptor antagonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prostaglandin-Induced Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins, particularly Prostaglandin E2 (PGE2), are critical mediators of uterine contractility, playing a central role in the physiological processes of labor and parturition.[1][2] Understanding the intricate signaling pathways and molecular mechanisms that govern prostaglandin-induced uterine contractions is paramount for the development of novel therapeutics to manage preterm labor and other uterine motility disorders. These application notes provide a comprehensive overview and detailed protocols for the in vitro study of uterine contractions, with a focus on the role of prostaglandin receptors.
While the user's query specified AL-3138, it is important to clarify its pharmacological profile. This compound is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[3][4] Its utility in studying PGE2-mediated uterine contractions is primarily as a negative control to ensure that the observed contractile responses are not mediated through the FP receptor. The primary receptors mediating the contractile effects of PGE2 on the myometrium are the EP1 and EP3 receptor subtypes.[1][5][6][7] Therefore, these notes will focus on the broader context of studying prostaglandin-induced uterine contractions via EP receptor modulation.
Signaling Pathways in Uterine Contractions
The contractility of myometrial smooth muscle is predominantly regulated by the intracellular calcium concentration ([Ca2+]i).[8] Prostaglandins modulate [Ca2+]i through their respective G-protein coupled receptors (GPCRs). The signaling pathways for the key prostaglandin receptors in the myometrium are illustrated below.
Figure 1: Simplified signaling pathways of PGE2 receptors in myometrial cells.
Experimental Protocols
Ex Vivo Uterine Tissue Contractility Assay
This protocol describes the measurement of uterine muscle contractions using an organ bath system, a standard method for studying the effects of pharmacological agents on myometrial contractility.[9][10][11]
Materials:
-
Myometrial biopsies obtained from consenting patients undergoing cesarean section.[10]
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution.
-
Multi-organ bath system with isometric force transducers.[9][10]
-
Carbogen gas (95% O2, 5% CO2).
-
Pharmacological agents: PGE2, EP receptor agonists/antagonists, and this compound (as a negative control).
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Equilibration:
-
Maintain the organ baths at 37°C and continuously bubble with carbogen gas.[10]
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 90 minutes, or until spontaneous contractions stabilize.[12]
-
Wash the tissues with fresh PSS every 15-20 minutes during equilibration.
-
-
Experimental Protocol:
-
Record baseline spontaneous contractile activity for a defined period (e.g., 30 minutes).
-
To study the effect of an agonist (e.g., PGE2), add cumulative concentrations of the agonist to the organ bath at set intervals.[12][13]
-
To study the effect of an antagonist, pre-incubate the tissue with the antagonist for a specific duration before adding the agonist.
-
When using this compound as a negative control, pre-incubate the tissue with this compound before adding PGE2 to confirm the response is not FP receptor-mediated.
-
-
Data Analysis:
Figure 2: General workflow for ex vivo uterine contractility studies.
Data Presentation
Quantitative data from uterine contractility studies should be presented in a clear and organized manner to facilitate comparison between different treatments.
Table 1: Effect of Prostaglandin Receptor Ligands on Uterine Contraction Parameters
| Treatment Group | Concentration (M) | Frequency (contractions/10 min) | Amplitude (g) | AUC (% of Baseline) |
| Vehicle Control | - | |||
| PGE2 | 10⁻⁹ | |||
| 10⁻⁸ | ||||
| 10⁻⁷ | ||||
| 10⁻⁶ | ||||
| EP1/EP3 Agonist (Sulprostone) | 10⁻⁹ | |||
| 10⁻⁸ | ||||
| 10⁻⁷ | ||||
| 10⁻⁶ | ||||
| EP3 Antagonist (L-798,106) + PGE2 | 10⁻⁷ + 10⁻⁷ | |||
| This compound + PGE2 | 10⁻⁷ + 10⁻⁷ |
Note: The values in this table are placeholders and should be replaced with experimental data.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target Receptor | FP Prostanoid Receptor | [3][4] |
| Action | Antagonist | [3][4] |
| Affinity (IC50high for [3H]PGF2α binding) | 312 ± 95 nM | [3][4] |
| Functional Antagonist Potency (Ki) | 296 ± 17 nM | [4] |
| Functional Antagonist Potency (-log Kb) | 6.79 ± 0.1 | [4] |
| Selectivity | Minimal antagonistic effects at EP2, EP4, DP, and TP receptors | [4] |
Concluding Remarks
The study of prostaglandin-induced uterine contractions is essential for advancing our understanding of labor physiology and developing effective tocolytic and uterotonic agents. The protocols and information provided herein offer a framework for researchers to investigate the complex interplay of prostaglandin receptors in regulating myometrial function. While this compound is a valuable tool for studying FP receptor-mediated processes, researchers focusing on PGE2-induced uterine contractions should primarily utilize selective EP receptor agonists and antagonists to elucidate the specific signaling pathways involved. Rigorous experimental design and careful data analysis, as outlined in these notes, will contribute to the generation of high-quality, reproducible data in this critical area of reproductive biology research.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Identification and localization of prostaglandin E2 receptors in upper and lower segment human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AL-3138 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a selective and potent antagonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes.[1] As a valuable pharmacological tool, this compound can be utilized to investigate FP receptor-mediated signaling and to screen for novel therapeutic agents targeting this receptor. These application notes provide detailed protocols for characterizing the binding of this compound to the FP receptor and assessing its functional antagonism.
Target Receptor: Prostaglandin F2α (FP) Receptor
The FP receptor is a member of the prostanoid receptor family.[2][3] Upon binding its endogenous ligand, prostaglandin F2α (PGF2α), the FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[4][5] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][5] This signaling cascade plays a role in processes such as smooth muscle contraction and cellular proliferation.[6][7]
This compound Quantitative Data Summary
The following tables summarize the reported binding affinity and functional potency of this compound for the FP receptor in two commonly used cell lines, rat thoracic aorta smooth muscle (A7r5) cells and mouse Swiss 3T3 fibroblasts.[1]
Table 1: Competitive Binding Affinity of this compound for the FP Receptor
| Parameter | Cell Line | Value (nM) |
| IC50 | A7r5 | 312 ± 95 |
IC50: The half maximal inhibitory concentration of this compound in competing for [3H]PGF2α binding to FP receptors.[1]
Table 2: Functional Antagonist Potency of this compound at the FP Receptor
| Parameter | Cell Line | Value (nM) |
| Ki | A7r5 | 296 ± 17 |
| Kb | A7r5 | 182 ± 44 |
Ki: The inhibitory constant of this compound, calculated from the IC50 value.[1] Kb: The equilibrium dissociation constant for an antagonist, determined through functional assays.[1]
Table 3: Partial Agonist Activity of this compound at the FP Receptor
| Parameter | Cell Line | Value (nM) | Emax (%) |
| EC50 | A7r5 | 72.2 ± 17.9 | 37 |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 | 33 |
EC50: The half maximal effective concentration of this compound in stimulating a response.[1] Emax: The maximum response achievable by this compound, expressed as a percentage of the maximum response to a full agonist.[1]
Signaling Pathway and Experimental Workflow
Caption: FP Receptor Signaling Pathway.
References
- 1. Prostaglandin F(2alpha) receptor s ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AL-3138 Dissolution in DMSO
This technical support guide provides troubleshooting protocols and answers to frequently asked questions regarding issues with dissolving AL-3138 in dimethyl sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
Q2: I am having difficulty dissolving this compound in DMSO. What are the common reasons for this?
Several factors can contribute to poor dissolution of a compound in DMSO:
-
Compound Purity and Form: The crystalline form, presence of impurities, or different salt forms of a compound can significantly impact its solubility.
-
DMSO Quality: The purity of the DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[3]
-
Temperature: Dissolution is an endothermic process for many compounds, meaning solubility increases with temperature.[4][5]
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.
-
Time and Agitation: Insufficient time or inadequate mixing can lead to incomplete dissolution.
Q3: Can I heat the this compound/DMSO mixture to improve solubility?
Gentle heating can be an effective method to increase the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Information on the degradation temperature of this compound is not widely published. Therefore, it is recommended to use a controlled, low-heat setting (e.g., a 37°C water bath) and monitor for any signs of degradation, such as a change in color.[2]
Q4: What if this compound precipitates out of the DMSO solution upon storage or after dilution into an aqueous buffer?
Precipitation upon storage, especially after freeze-thaw cycles, can occur if the compound crystallizes out of solution.[3] This is more likely to happen with supersaturated solutions. When diluting a DMSO stock solution into an aqueous buffer, a common phenomenon known as "antisolvent precipitation" can occur.[6][7] This happens because the compound is much less soluble in the aqueous buffer than in the DMSO.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, follow these troubleshooting steps:
Step 1: Verify the Quality of Your Reagents
-
This compound: Ensure you are using a high-purity batch of the compound. If possible, obtain a certificate of analysis from the supplier.
-
DMSO: Use a fresh, unopened bottle of high-purity, anhydrous (water-free) DMSO.[2] Avoid using DMSO from a bottle that has been open for an extended period, as it may have absorbed atmospheric moisture.
Step 2: Optimize the Dissolution Protocol
The following table outlines a standard protocol for dissolving a research compound in DMSO, along with troubleshooting suggestions.
| Parameter | Standard Protocol | Troubleshooting Action |
| Solvent | Anhydrous DMSO (≤0.1% water) | Use a fresh, sealed bottle of high-purity, anhydrous DMSO. |
| Concentration | Start with a lower concentration (e.g., 10 mM) | If dissolution fails, try preparing a more dilute stock solution. |
| Temperature | Room Temperature (19-25°C) | Gently warm the solution in a water bath (e.g., 37°C).[2] Avoid excessive heat. |
| Agitation | Vortexing for 1-2 minutes | Use a sonicator bath for 5-10 minutes to break up solid particles.[2] |
| Time | Allow sufficient time for dissolution (minutes to hours) | If the compound is slow to dissolve, allow the mixture to stir or agitate for a longer period. |
Experimental Protocol: Preparing an this compound Stock Solution
-
Preparation: Work in a clean, dry environment to minimize water absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the vial for at least 2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Troubleshooting: If particles remain, proceed with the troubleshooting steps outlined in the table above (sonication or gentle warming).
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C) to minimize degradation and solvent evaporation.
Step 3: Address Precipitation Issues
If the compound precipitates after dilution into an aqueous buffer, consider the following:
-
Increase the final DMSO concentration in the assay: While high concentrations of DMSO can be toxic to cells, some assays can tolerate up to 1-5% DMSO.[6]
-
Use a different solvent system: If DMSO proves to be unsuitable, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) could be tested.[2][8] However, the compatibility of these solvents with your experimental system must be validated.
-
Prepare fresh dilutions: Avoid storing diluted solutions in aqueous buffers for extended periods. Prepare them fresh just before use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting the dissolution of this compound in DMSO.
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Alternative Solvents
If DMSO is not a suitable solvent for your application, several alternatives can be considered, though their efficacy for this compound is not established.
| Solvent | Properties | Considerations |
| Dimethylformamide (DMF) | Polar aprotic solvent, similar to DMSO. | Can be more toxic to cells than DMSO.[9] |
| Ethanol | Polar protic solvent. | May have lower solubilizing power for some compounds compared to DMSO. Generally well-tolerated by cells at low concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvent. | Has been shown to enhance the aqueous solubility of some compounds.[10] |
| Cyrene™ | A bio-based, green solvent alternative to DMSO. | Reported to have comparable solvation properties and lower toxicity than DMSO.[11][12] |
| Zwitterionic Liquids (ZILs) | A newer class of solvents with low toxicity. | Have shown potential as vehicles for hydrophobic drugs.[13][14] |
Disclaimer: The information provided in this guide is based on general laboratory practices for dissolving research compounds. As there is limited specific public data on the solubility of this compound, these recommendations should be considered as a starting point for your own method development and validation. Always refer to the manufacturer's instructions and safety data sheets for the specific products you are using.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected off-target effects of AL-3138
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of AL-3138, a potent and selective FP prostanoid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is as a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] It has been characterized as a partial agonist at the FP receptor.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the FP receptor. Studies have shown that it exhibits minimal or no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[1]
Q3: Is this compound a pure antagonist?
A3: No, this compound is a partial agonist. This means that while it can block the effects of more potent agonists, it can also weakly activate the FP receptor on its own, exhibiting a maximal response that is significantly lower than that of a full agonist.[1]
Q4: In which experimental systems has this compound been characterized?
A4: this compound has been pharmacologically characterized in A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts.[1]
Q5: What are the binding characteristics of this compound to the FP receptor?
A5: this compound competes for the binding of [3H]PGF2α to FP receptors with a relatively high affinity.[1]
Troubleshooting Guide
Issue 1: I am observing a weak agonist effect after applying this compound to my cells.
-
Explanation: This is an expected off-target effect due to the partial agonist nature of this compound. At the FP receptor, this compound can elicit a submaximal response in the absence of a full agonist.
-
Recommendation:
-
If you are using this compound as an antagonist, ensure that you are co-incubating with a full agonist to observe its blocking properties.
-
Characterize the partial agonist activity in your specific cell system by performing a dose-response curve for this compound alone.
-
Issue 2: The antagonistic effect of this compound in my assay is weaker than expected.
-
Explanation: The observed antagonist potency can be influenced by several factors, including the concentration of the agonist being used and the specific experimental conditions.
-
Recommendation:
-
Review the concentration of the full agonist you are using. The Schild analysis is a recommended method to determine the Kb value of an antagonist, which is independent of the agonist concentration.
-
Ensure that the incubation times and other assay conditions are optimized for your specific cell type and experimental setup.
-
Issue 3: I am seeing unexpected effects in my experiment that do not seem to be mediated by the FP receptor.
-
Explanation: While this compound is reported to be highly selective for the FP receptor, off-target effects at very high concentrations cannot be entirely ruled out without further investigation. For comparison, other less selective FP receptor antagonists like phloretin have been shown to antagonize EP2 and DP prostanoid receptors, as well as the V1-vasopressin receptor.[1]
-
Recommendation:
-
Perform a dose-response curve to determine if the unexpected effects are concentration-dependent.
-
If possible, use a structurally unrelated FP receptor antagonist as a control to confirm that the observed effects are specific to this compound.
-
Test for activity at other related receptors if your experimental system allows.
-
Data Presentation
Table 1: Agonist and Antagonist Potency of this compound
| Parameter | Cell Line | Value |
| Agonist Activity | ||
| EC50 | A7r5 | 72.2 ± 17.9 nM |
| Emax | A7r5 | 37% |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 nM |
| Emax | Swiss 3T3 | 33% |
| Antagonist Activity | ||
| Ki (against fluprostenol) | A7r5 | 296 ± 17 nM |
| Kb (against fluprostenol) | A7r5 | 182 ± 44 nM |
| -log Kb | A7r5 | 6.79 ± 0.1 |
| Binding Affinity | ||
| IC50high (for [3H]PGF2α binding) | - | 312 ± 95 nM |
Table 2: Comparative Antagonist Potency of Various FP Receptor Antagonists
| Compound | -log Kb | Notes |
| This compound | 6.79 ± 0.1 | Potent and selective |
| Glibenclamide | 3.58 ± 0.32 | Very weak |
| Phloretin | 5.28 ± 0.09 | Weak; also antagonizes EP2, DP, and V1-vasopressin receptors |
| PGF2α dimethylamide | Inactive | - |
| PGF2α dimethylamine | Inactive | - |
Experimental Protocols
1. Phosphoinositide Turnover Assay (for assessing agonist and antagonist activity)
-
Cell Culture and Labeling:
-
Seed A7r5 or Swiss 3T3 cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating overnight with myo-[3H]inositol (1 µCi/mL) in inositol-free medium.
-
-
Agonist Assay:
-
Wash the labeled cells with serum-free medium containing 10 mM LiCl.
-
Add varying concentrations of this compound and incubate for 1 hour at 37°C.
-
-
Antagonist Assay:
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add a fixed concentration of a full agonist (e.g., fluprostenol) and incubate for an additional 1 hour at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the incubation by adding ice-cold 0.1 M formic acid.
-
Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity by liquid scintillation counting.
-
2. Radioligand Binding Assay (for assessing binding affinity)
-
Membrane Preparation:
-
Homogenize cells expressing the FP receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, [3H]PGF2α (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value of this compound from the competition binding curve.
-
Mandatory Visualizations
Caption: Prostaglandin F2α (FP) receptor signaling pathway and the action of this compound.
Caption: Workflow for determining the antagonist potency (Kb) of this compound.
References
Technical Support Center: Optimizing AL-3138 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AL-3138 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments, with a focus on optimizing compound concentration for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP prostanoid receptor.[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of PGF2α or other FP receptor agonists. This blockade prevents the generation of inositol phosphates, which are key second messengers in this pathway.[1][2] Notably, this compound also exhibits partial agonist activity, meaning it can weakly activate the FP receptor on its own.[1]
Q2: In which in vitro assays is this compound typically used?
A2: The primary in vitro application of this compound is in assays that measure the functional consequences of FP receptor activation. The most common of these is the inositol phosphate (IP) accumulation assay, which directly measures the second messenger produced upon FP receptor stimulation.[1][2] Other potential assays include calcium mobilization assays, reporter gene assays downstream of FP receptor activation, and cell proliferation or differentiation assays in cell types where the FP receptor plays a regulatory role.
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published data, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments. The potency of this compound varies depending on the cell type and the specific assay. For instance, its antagonist potency (Kb) against the FP receptor agonist fluprostenol in A7r5 cells was determined to be approximately 182 nM.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: I am observing inconsistent results with this compound. What are the potential causes?
A4: Inconsistent results can stem from several factors, including:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your culture media will lead to a lower effective concentration and high variability. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is low (typically <0.1%) and consistent across all wells.
-
Partial Agonism: The partial agonist activity of this compound can sometimes lead to unexpected results. At certain concentrations, it may weakly stimulate the FP receptor in the absence of an agonist, while at higher concentrations, it will act as an antagonist.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact receptor expression and signaling, leading to inconsistent responses to this compound.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various in vitro functional assays.
Table 1: Antagonist and Partial Agonist Potency of this compound
| Parameter | Cell Line | Agonist | Value (nM) | Reference |
| Kb | A7r5 | Fluprostenol | 182 ± 44 | [1] |
| Ki | A7r5 | Fluprostenol | 296 ± 17 | [1] |
| IC50 (high affinity) | - | [3H]PGF2α | 312 ± 95 | [1] |
| EC50 (partial agonist) | A7r5 | - | 72.2 ± 17.9 | [1] |
| EC50 (partial agonist) | Swiss 3T3 | - | 20.5 ± 2.8 | [1] |
Table 2: Selectivity of this compound
| Prostaglandin Receptor | Activity | Reference |
| EP2 | Minimal to no antagonism | [1] |
| EP4 | Minimal to no antagonism | [1] |
| DP | Minimal to no antagonism | [1] |
| TP | Minimal to no antagonism | [1] |
Experimental Protocols
Detailed Protocol: Inositol Phosphate Accumulation Assay
This protocol is adapted for determining the antagonist activity of this compound on the FP prostanoid receptor.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
[3H]-myo-inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
FP receptor agonist (e.g., PGF2α or fluprostenol)
-
This compound
-
Lysis buffer (e.g., 0.1 M HCl)
-
Anion exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
The following day, replace the medium with fresh medium containing [3H]-myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Pre-incubation with this compound:
-
Wash the cells twice with pre-warmed stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the FP receptor agonist at a fixed concentration (typically the EC80) to the wells already containing this compound.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Inositol Phosphate Extraction:
-
Aspirate the stimulation buffer.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Collect the cell lysates.
-
-
Separation and Quantification of Inositol Phosphates:
-
Apply the lysates to anion exchange columns.
-
Wash the columns to remove unincorporated [3H]-myo-inositol.
-
Elute the inositol phosphates with an appropriate buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: FP Prostanoid Receptor Signaling Pathway.
References
AL-3138 Technical Support Center: Stability and Storage Guidelines
Disclaimer: Specific stability and storage data for AL-3138 are not publicly available. The following information is based on general guidelines for the handling and storage of prostaglandin analogues. Researchers should perform their own stability assessments for their specific experimental conditions.
This technical support center provides guidance on the stability and storage of this compound, a prostaglandin F2α analogue. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored under the conditions outlined in the table below, which are based on general recommendations for prostaglandin analogues. It is crucial to minimize exposure to light and moisture.
Q2: Can I store this compound in a solution?
A2: Yes, but the stability of this compound in solution is dependent on the solvent, temperature, and pH. For short-term storage, solutions can be prepared and stored at low temperatures. For long-term storage, it is recommended to store the compound in a dry, solid state. See the tables below for more detailed information.
Q3: What are the signs of this compound degradation?
A3: Degradation of prostaglandin analogues can be indicated by changes in physical appearance (e.g., color change, precipitation), or by a decrease in biological activity or purity as determined by analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: What should I do if I suspect my this compound has degraded?
A4: If you suspect degradation, it is recommended to discard the sample and use a fresh stock. To confirm degradation, you can perform an analytical assessment of purity and compare it to the specifications of a fresh sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the storage conditions of the stock solution. |
| Improper handling of the compound. | Ensure proper handling techniques, such as minimizing exposure to light and air. Use appropriate solvents for dissolution. | |
| Precipitate observed in the solution | Poor solubility in the chosen solvent. | Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Compound degradation. | Discard the solution and prepare a fresh one from a solid stock. | |
| Loss of biological activity | Instability of the compound under experimental conditions (e.g., pH, temperature). | Assess the stability of this compound under your specific experimental conditions. Consider performing a time-course experiment to determine the window of stability. |
Storage Conditions
Solid Form
| Condition | Temperature | Duration | Notes |
| Recommended | -20°C | Long-term (months to years) | Protect from light and moisture. Store in a tightly sealed container. |
| Acceptable | 4°C | Short-term (weeks) | For immediate use. Protect from light and moisture. |
In Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer (pH 6-8) | -20°C | Up to 1 month | Stability in aqueous solutions is pH-dependent. Avoid acidic or basic conditions. Prepare fresh for optimal performance. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and at a particular temperature.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., DMSO).
-
Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to be used for individual time points.
-
Storage: Store the aliquots at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove one aliquot from storage.
-
Analysis: Analyze the purity of the this compound in the aliquot using a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
Data Comparison: Compare the purity at each time point to the initial purity at time 0. A significant decrease in purity indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Key factors influencing the stability of this compound.
Technical Support Center: AL-3138 In Vivo Delivery
Introduction: This guide provides troubleshooting for common issues encountered during the in vivo delivery of AL-3138, a selective FP prostanoid receptor antagonist.[1][2] While this compound is a potent pharmacological tool, its successful application in animal models depends on overcoming challenges related to formulation, toxicity, and efficacy.[1] This resource is intended for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal Efficacy or High Variability in Tumor Growth Inhibition
Question: My in vivo study with this compound shows poor tumor growth inhibition, or the results are highly variable between animals. What are the potential causes and how can I troubleshoot this?
Answer: Suboptimal efficacy is a frequent challenge in preclinical studies and can stem from multiple factors, including poor drug exposure at the tumor site, issues with the animal model, or the dosing regimen.[3][4] The key is to systematically investigate potential points of failure from formulation to biological response.
Troubleshooting Steps:
-
Verify Formulation and Solubility: Poor solubility is a primary cause of low bioavailability for many small molecule drugs.[5][6][7]
-
Action: Visually inspect your dosing solution for any precipitation. Prepare a fresh batch and measure its concentration to ensure accuracy. Consider if the formulation vehicle is appropriate for this compound. If solubility is a known issue, exploring alternative formulation strategies may be necessary.[8][9]
-
-
Assess Pharmacokinetics (PK): You cannot assume the drug is reaching the target tissue at sufficient concentrations without measuring it.[10][11][12]
-
Action: Conduct a pilot pharmacokinetic study. Administer a single dose of this compound and collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). If exposure is low, the formulation or route of administration needs optimization.[13][14]
-
-
Review Dosing Regimen: The dose might be too low or the dosing frequency insufficient to maintain therapeutic concentrations.
-
Action: If your PK data shows rapid clearance, consider increasing the dosing frequency (e.g., from once daily to twice daily) or using a formulation that provides sustained release. Ensure the dose used is based on a Maximum Tolerated Dose (MTD) study.[15]
-
Hypothetical Pharmacokinetic Data:
The table below illustrates how different formulation vehicles can dramatically impact the plasma exposure of this compound after oral administration in mice.
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) |
| 0.5% Carboxymethylcellulose (CMC) | 50 | 150 ± 35 | 2.0 | 980 ± 210 |
| 10% Solutol HS 15 | 50 | 450 ± 90 | 1.0 | 3100 ± 550 |
| 20% Cyclodextrin | 50 | 820 ± 150 | 0.5 | 5500 ± 980 |
Data are represented as mean ± SD. As shown, the cyclodextrin formulation significantly improved both the peak concentration and total exposure of this compound.
Issue 2: Observed Toxicity or Adverse Events in Study Animals
Question: The animals receiving this compound are showing signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. How should I address this?
Answer: Animal toxicity is a critical issue that can confound efficacy results and raises ethical concerns. It is essential to determine the Maximum Tolerated Dose (MTD) before initiating large-scale efficacy studies.[16][17][18] Toxicity can be caused by the compound itself or the formulation vehicle.
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: If not already performed, this is the essential first step.[19][20]
-
Action: Administer escalating doses of this compound to small groups of animals (e.g., n=3 per group).[20] Monitor them daily for clinical signs of toxicity and measure body weight for 7-14 days. The MTD is the highest dose that does not produce unacceptable side effects, such as more than 20% body weight loss or severe clinical signs.[17]
-
-
Evaluate Vehicle Toxicity: The solvents and excipients used to formulate the drug can cause toxicity on their own.[15]
-
Action: Include a "vehicle-only" control group in your MTD and efficacy studies. If animals in this group show adverse effects, the formulation vehicle is the likely culprit and an alternative must be found.
-
-
Refine the Dosing Schedule: Toxicity can be dose- and schedule-dependent.
-
Action: If the MTD is close to the expected efficacious dose, try administering a lower dose more frequently to reduce peak plasma concentrations (Cmax) while maintaining a similar total exposure (AUC).
-
Example MTD Study Outcome:
| Dose (mg/kg, daily) | Mean Body Weight Change (Day 7) | Clinical Observations | Mortality |
| Vehicle Control | +2.5% | Normal | 0/3 |
| 25 | +1.0% | Normal | 0/3 |
| 50 | -5.0% | Mild, transient lethargy post-dosing | 0/3 |
| 100 | -18.5% | Significant lethargy, ruffled fur | 1/3 |
| 200 | -25.0% (Day 4) | Severe lethargy, hunched posture | 3/3 |
Experimental Protocols & Visualizations
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest daily dose of this compound that can be administered for a set period (e.g., 7 days) without causing overt signs of toxicity or mortality.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 20% Cyclodextrin in sterile water)
-
Healthy, naive mice (e.g., C57BL/6, n=3-5 per group)
-
Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage)
-
Animal scale
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the study begins.
-
Group Assignment: Randomly assign animals to dose groups (e.g., Vehicle, 25 mg/kg, 50 mg/kg, 100 mg/kg, 200 mg/kg).
-
Formulation Preparation: Prepare dosing formulations for each group according to established protocols. Ensure the compound is fully dissolved.
-
Initial Weigh-in: Weigh all animals on Day 0, just before the first dose.
-
Dosing: Administer the assigned dose to each animal once daily for 7 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Perform a clinical observation check at least twice daily. Look for signs of toxicity such as changes in posture, activity level, fur texture, and breathing.
-
-
Endpoint: The study concludes after 7 days. The MTD is defined as the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20%.[17][20]
Protocol 2: Preparation of this compound Formulation using Cyclodextrin
Objective: To prepare a clear, soluble formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Calculate the required amount of HPBCD to make a 20% (w/v) solution (e.g., 2g of HPBCD in a final volume of 10 mL).
-
Add the HPBCD to the sterile water in a sterile container.
-
Stir the solution at room temperature until the HPBCD is completely dissolved.
-
Calculate and weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg volume).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir for 1-2 hours, or until the this compound is fully dissolved and the solution is clear.
-
Check the pH of the final solution and adjust if necessary to be within a physiologically acceptable range (e.g., pH 6.5-7.5).
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Diagrams
Caption: A workflow for troubleshooting common in vivo delivery issues.
Caption: this compound antagonizes the FP prostanoid receptor signaling pathway.
Caption: Workflow for a pharmacokinetic study to select an optimal formulation.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. blog.championsoncology.com [blog.championsoncology.com]
- 4. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Account Suspended [bioanalyticalresearch.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. In Vivo Pharmacokinetics (PK) & Bioanalysis [conceptlifesciences.com]
- 11. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. researchgate.net [researchgate.net]
How to minimize AL-3138 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity of AL-3138 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic analog of prostaglandin F2α (PGF2α). It is characterized as a potent and selective FP prostanoid receptor antagonist.[1][2] In some cell systems, such as A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts, it can also act as a partial agonist.[1][2] Its primary use in research is to study the roles of the FP receptor in various physiological processes.
Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?
High cytotoxicity can stem from several factors when working with a new compound:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.
-
Prolonged Incubation Time: Continuous exposure to the compound, even at a lower concentration, can lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[3] Your cell line may be particularly sensitive to this compound or the signaling pathways it affects.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is crucial to have a vehicle control in your experiments.
-
Compound Instability: The compound may degrade in culture media over time, leading to the formation of toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A dose-response experiment is essential to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration and Incubation Time
This guide provides a systematic approach to identifying the optimal experimental conditions to minimize the toxicity of this compound.
Objective: To determine the highest concentration of this compound that can be used without causing significant cell death (i.e., the maximum non-toxic concentration) and the optimal incubation time.
Experimental Protocol: Dose-Response and Time-Course Experiment
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or MTS assay.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the IC50 (concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.
Data Presentation: Example Dose-Response Data for this compound
| This compound Concentration (nM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | 98% | 95% | 92% |
| 10 | 95% | 90% | 85% |
| 100 | 85% | 75% | 60% |
| 1000 | 60% | 45% | 20% |
| 10000 | 20% | 10% | 5% |
Interpretation: Based on this example data, a concentration of 10 nM or lower appears to have minimal impact on cell viability across all time points. For longer-term experiments, a lower concentration may be necessary.
Guide 2: Investigating the Mechanism of Cell Death
If you continue to observe cytotoxicity even at optimized concentrations, it may be necessary to investigate the underlying mechanism of cell death. A common pathway for drug-induced cell death is apoptosis.
Experimental Protocol: Apoptosis Detection
-
Treatment: Treat cells with this compound at a concentration that induces a moderate level of cell death (e.g., IC50 concentration determined from the dose-response experiment). Include positive and negative controls.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[5]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspases. Its cleavage can be detected by Western blotting and is a hallmark of apoptosis.[3]
-
Data Presentation: Example Apoptosis Assay Results
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 2% | 1% | 1.0 |
| This compound (1 µM) | 25% | 10% | 4.5 |
| Staurosporine (Positive Control) | 50% | 15% | 8.0 |
Interpretation: A significant increase in the percentage of apoptotic cells and caspase activity in this compound-treated cells would suggest that the observed toxicity is mediated by apoptosis.
Visualizations
Signaling Pathway: Caspase-Dependent Apoptosis
Caption: A simplified diagram of caspase-dependent apoptosis pathways.
Experimental Workflow: Troubleshooting this compound Toxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential sensitivity of ovarian carcinoma cell lines to apoptosis induced by the IMPDH inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
AL-3138 inconsistent results in replication studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AL-3138. Inconsistent results in replication studies can arise from a variety of factors, and this resource aims to help you identify and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[1] However, it is important to note that this compound is also a partial agonist at this receptor.[1] This dual activity means that while it can block the effects of more potent FP receptor agonists, it can also elicit a partial response on its own. This partial agonism is a crucial factor to consider when designing experiments and interpreting results.
Q2: Why am I seeing variability in the antagonist potency (Kb/Ki) of this compound between experiments?
Several factors can contribute to variability in the calculated antagonist potency of this compound. These can be broadly categorized as issues related to the compound itself, the cell culture system, and the assay methodology.
-
Compound Integrity: Prostaglandin analogues can be sensitive to storage conditions and handling.[2][3] Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation of this compound, affecting its effective concentration.
-
Cell Line Stability: The expression levels of G protein-coupled receptors, like the FP receptor, can change with increasing cell passage number.[4][5] It is crucial to use cells within a consistent and low passage number range to ensure reproducible receptor expression.
-
Assay Conditions: Variations in incubation times, cell density, and the concentration of the competing agonist can all influence the calculated potency of this compound.
Q3: My control experiments with this compound alone are showing some downstream signaling. Is this expected?
Yes, this is a potential and expected outcome. As a partial agonist, this compound can induce a response at the FP receptor, although to a lesser extent than a full agonist.[1] The magnitude of this response can depend on the specific cell line and the level of FP receptor expression.
Q4: Could lot-to-lot variability of the synthesized this compound be a source of inconsistent results?
Yes, lot-to-lot variability is a known issue for small molecules and can be a significant source of inconsistent data in replication studies.[6][7][8] This can manifest as differences in purity, the presence of trace impurities, or variations in the physical form of the compound. It is advisable to purchase compounds from a reputable supplier and, if possible, to test new lots against a previously validated batch.
Troubleshooting Guides
Issue 1: High Variability in Phosphoinositide (IP) Turnover Assay Results
The phosphoinositide turnover assay is a common method to assess the activity of this compound at the FP receptor.[1][9] High variability in this assay can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Visually inspect cells for any morphological changes. |
| Suboptimal Labeling with [3H]-myo-inositol | Optimize the concentration of [3H]-myo-inositol and the labeling time to ensure adequate incorporation into cellular phosphoinositides. |
| Incomplete Washing Steps | Ensure thorough but gentle washing to remove unincorporated label and quenching agents without detaching a significant number of cells. |
| Issues with Agonist/Antagonist Incubation | Optimize incubation times for both the antagonist (this compound) and the agonist. Ensure accurate and consistent pipetting of all solutions. |
| Problems with IP Extraction and Separation | Use a validated protocol for the extraction and chromatographic separation of inositol phosphates. Ensure complete quenching of the reaction. |
Issue 2: Apparent Shift in this compound Potency Over Time
A gradual change in the observed potency of this compound can be indicative of underlying issues with your experimental system.
| Potential Cause | Troubleshooting Step |
| High Cell Passage Number | Thaw a fresh, low-passage vial of cells for your experiments. It is recommended to establish a passage number limit for your cell line.[5] |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions of this compound from a new aliquot of the solid compound. Avoid repeated freeze-thaw cycles.[3] |
| Changes in Cell Culture Media or Supplements | Ensure that the same formulation and lot of media, serum, and other supplements are used for all experiments to minimize variability. |
Data Presentation
The following tables summarize the reported pharmacological data for this compound.
Table 1: Agonist Activity of this compound
| Cell Line | EC50 (nM) | Emax (%) | Reference |
| A7r5 | 72.2 ± 17.9 | 37 | [1] |
| Swiss 3T3 | 20.5 ± 2.8 | 33 | [1] |
Table 2: Antagonist Activity of this compound against Fluprostenol in A7r5 cells
| Parameter | Value (nM) | Reference |
| Ki | 296 ± 17 | [1] |
| Kb | 182 ± 44 | [1] |
Experimental Protocols
Key Experiment: Phosphoinositide Turnover Assay
This protocol is a generalized procedure for measuring FP receptor-mediated phosphoinositide turnover.
-
Cell Seeding: Plate cells (e.g., A7r5) in multi-well plates and grow to near confluency.
-
Radiolabeling: Label the cells with [3H]-myo-inositol in inositol-free medium overnight.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a full FP receptor agonist (e.g., fluprostenol) and incubate for a specific duration (e.g., 30-60 minutes).
-
Assay Termination and Lysis: Stop the reaction by adding a quenching agent (e.g., ice-cold trichloroacetic acid) and lyse the cells.
-
Separation of Inositol Phosphates: Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Quantify the amount of [3H]-inositol phosphates in each sample using liquid scintillation counting.
-
Data Analysis: Plot the data and perform non-linear regression to determine EC50, Ki, or Kb values.
Mandatory Visualizations
Caption: this compound signaling at the FP receptor.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of AL-3138
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of AL-3138, a selective FP prostanoid receptor antagonist. The information provided is intended to address common challenges encountered during preclinical and formulation development.
Troubleshooting Guides
Issue: Poor aqueous solubility of this compound.
-
Question: My stock solution of this compound is difficult to prepare and precipitates upon dilution in aqueous buffers. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge for small molecule drugs. Several formulation strategies can be employed to address this issue.[1][2][3][4] Consider the following approaches:
-
Co-solvents: Incorporating a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can significantly enhance the solubility of hydrophobic compounds.[2] Experiment with different co-solvent systems and ratios to find the optimal balance between solubility and biological compatibility.
-
pH adjustment: If this compound has ionizable functional groups, adjusting the pH of the solution to favor the ionized form can increase its aqueous solubility. Determine the pKa of this compound to guide the selection of an appropriate buffer system.
-
Excipients: The use of solubilizing excipients, such as surfactants or cyclodextrins, can improve solubility.[2][3] Cyclodextrins can form inclusion complexes with the drug molecule, effectively increasing its solubility.[2][3]
-
Issue: Low oral bioavailability of this compound in animal models.
-
Question: In vivo studies with an oral formulation of this compound show low and variable plasma concentrations. What are the likely causes and how can I improve its oral bioavailability?
-
Answer: Low oral bioavailability can stem from several factors, including poor solubility, low intestinal permeability, and first-pass metabolism. To systematically address this, consider the following:
-
Biopharmaceutical Classification System (BCS): First, it is beneficial to classify this compound according to the BCS, which categorizes drugs based on their solubility and permeability.[1] This will help in selecting the most appropriate formulation strategy.
-
Formulation Strategies: For poorly soluble compounds (BCS Class II or IV), enhancing the dissolution rate is critical.[1][2][3] Strategies such as particle size reduction (micronization or nanonization), solid dispersions, and lipid-based formulations are effective.[2][3][4][5][6]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a higher dissolution rate.[2][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[2][3][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.[2][4][6]
-
-
Permeability Enhancement: If low permeability is a contributing factor, the inclusion of permeation enhancers in the formulation could be explored, though this requires careful toxicological assessment.
-
Prodrug Approach: A prodrug of this compound could be designed to have improved solubility and/or permeability, which is then converted to the active compound in vivo.[1][3]
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common formulation approaches for improving the bioavailability of poorly soluble drugs like this compound?
-
Answer: The most prevalent and effective strategies focus on enhancing the drug's solubility and dissolution rate.[2][3][4][7] These include particle size reduction, creating amorphous solid dispersions, and utilizing lipid-based delivery systems like SEDDS.[2][3][4][6][7] The choice of strategy depends on the specific physicochemical properties of the drug.[3]
-
Question: How do solid dispersions work to improve bioavailability?
-
Answer: Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[2][3][5] This prevents the drug from crystallizing and presents it in a higher energy state, leading to increased apparent solubility and a faster dissolution rate upon contact with gastrointestinal fluids.[3][5]
-
Question: What are the advantages of using a self-emulsifying drug delivery system (SEDDS)?
-
Answer: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][4][6] This spontaneous emulsion formation presents the drug in a solubilized state with a large interfacial area for absorption, which can lead to improved bioavailability and more reproducible plasma concentration profiles.[1][4]
-
Question: Are there any potential downsides to these bioavailability enhancement techniques?
-
Answer: Yes, each technique has its own set of potential challenges. For example, amorphous solid dispersions can be prone to physical instability, where the drug may recrystallize over time, reducing its solubility advantage.[3] Lipid-based formulations can sometimes have a limited drug-loading capacity, and the long-term stability of the formulation needs to be carefully evaluated.[1][4]
Data Presentation
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[2][6] | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.[5] |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state.[2][3][5] | Significant improvement in dissolution rate and apparent solubility.[2][3][5] | Potential for physical instability (recrystallization); manufacturing can be complex.[3] |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier and forms a micro/nanoemulsion in the GI tract.[2][4][6] | Enhances solubility and absorption of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[4][6] | Limited drug loading for some compounds; potential for GI side effects with high surfactant concentrations.[1][4] |
| Prodrugs | Chemical modification of the drug to improve its physicochemical properties.[1][3] | Can overcome multiple barriers (solubility, permeability); potential for targeted delivery.[1][3] | Requires chemical synthesis and extensive characterization; in vivo conversion to the active drug must be efficient.[3] |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility.[2][3] | Effective for a wide range of drugs; can improve stability. | Can be limited by the stoichiometry of the complex and the size of the drug molecule; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)), a suitable solvent system (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer).
-
Procedure:
-
Accurately weigh this compound and the chosen polymer in various ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, a lipid vehicle (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant/co-solvent (e.g., Transcutol, propylene glycol).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water.
-
Select a formulation from the self-emulsifying region with good emulsification properties.
-
Dissolve the required amount of this compound in the selected oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.
-
Evaluate the resulting SEDDS formulation for self-emulsification time, droplet size, and drug precipitation upon dilution in aqueous media.
-
The final formulation can be filled into soft or hard gelatin capsules for in vivo administration.
-
Visualizations
Caption: FP Prostanoid Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Preparing a Solid Dispersion.
Caption: Workflow for the Formulation and Evaluation of a SEDDS.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
AL-3138 antagonist potency determination issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AL-3138 in antagonist potency determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin F2α (PGF2α). It functions as a selective antagonist and a partial agonist at the prostanoid FP receptor.[1][2][3] Its antagonist properties are utilized to study the physiological and pathological roles of the FP receptor.
Q2: What are the reported potency values for this compound?
The antagonist and partial agonist potencies of this compound have been determined in various cell-based assays. A summary of these values is presented below.
| Parameter | Cell Line | Value (nM) | Assay Type |
| Antagonist Potency | |||
| Kᵢ | A7r5 | 296 ± 17 | Functional (vs. fluprostenol) |
| Kₑ | A7r5 | 182 ± 44 | Functional (vs. fluprostenol) |
| IC₅₀ (high affinity) | - | 312 ± 95 | [³H]PGF2α Binding |
| Partial Agonist Potency | |||
| EC₅₀ | A7r5 | 72.2 ± 17.9 | Phosphoinositide Turnover |
| Eₘₐₓ | A7r5 | 37% | Phosphoinositide Turnover |
| EC₅₀ | Swiss 3T3 | 20.5 ± 2.8 | Phosphoinositide Turnover |
| Eₘₐₓ | Swiss 3T3 | 33% | Phosphoinositide Turnover |
Q3: How is the Kᵢ value for this compound determined from its IC₅₀ value?
The Kᵢ value, which represents the inhibition constant, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)).[1][2][4] In this equation, [L] is the concentration of the radioligand used in the binding assay, and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Q4: How is the Kₑ value determined for this compound?
The Kₑ value, or equilibrium dissociation constant for a competitive antagonist, is typically determined using Schild analysis.[5][6][7] This method involves performing agonist concentration-response curves in the presence of increasing concentrations of the antagonist (this compound). The dose ratios are then plotted on a Schild plot to determine the pA₂, from which the Kₑ can be calculated.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of this compound's antagonist potency.
Issue 1: High background signal in the radioligand binding assay.
-
Possible Cause: Non-specific binding of the radioligand to the filter, plate, or cell membranes.
-
Troubleshooting Steps:
-
Increase Washing Steps: Ensure adequate and consistent washing of the filters to remove unbound radioligand.
-
Optimize Blocking: Use an appropriate blocking agent in your assay buffer (e.g., bovine serum albumin) to reduce non-specific binding.
-
Use Pre-soaked Filters: Pre-soaking the filters (e.g., in 0.5% polyethyleneimine) can help to reduce non-specific binding of positively charged radioligands.
-
Issue 2: Inconsistent or non-reproducible IC₅₀ values.
-
Possible Cause 1: Variability in cell density or receptor expression levels between experiments.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities for each experiment.
-
Verify Receptor Expression: If possible, perform a saturation binding experiment to confirm consistent receptor density (Bₘₐₓ) across batches of cells.
-
-
Possible Cause 2: Pipetting errors, especially with serial dilutions.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound and the competing agonist for each experiment.
-
Issue 3: The observed antagonist effect is weaker than expected.
-
Possible Cause: this compound is a partial agonist, and its intrinsic agonist activity may interfere with the measurement of its antagonist potency, especially at higher concentrations.
-
Troubleshooting Steps:
-
Careful Experimental Design: When performing functional assays, ensure that the agonist concentration used is appropriate to elicit a clear response that can be effectively inhibited.
-
Schild Analysis: Employ Schild analysis, which is designed to characterize competitive antagonism and can help to separate the antagonist effect from any partial agonist activity.[5][6][7]
-
Issue 4: Difficulty in achieving complete inhibition in functional assays.
-
Possible Cause: This is another consequence of this compound's partial agonism. Even at saturating concentrations, this compound may elicit a partial response, preventing the signal from returning to the basal level observed in the absence of any agonist.
-
Troubleshooting Steps:
-
Data Analysis: When fitting the data, ensure your model accounts for the fact that the bottom plateau of the inhibition curve may not be zero.
-
Focus on the Shift: In Schild analysis, the key parameter is the rightward shift in the agonist dose-response curve, not necessarily the complete abolition of the response.
-
Experimental Protocols & Visualizations
FP Prostanoid Receptor Signaling Pathway
The FP prostanoid receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming poor signal-to-noise ratio with AL-3138
Welcome to the technical support center for AL-3138. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor signal-to-noise ratio during their experiments with this compound, a potent and selective FP prostanoid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prostaglandin F2α (PGF2α) analog that acts as a selective and potent antagonist of the FP prostanoid receptor.[1][2][3] Its primary mechanism involves blocking the binding of PGF2α and other FP receptor agonists, thereby inhibiting the downstream signaling cascade.
Q2: Is this compound fluorescent?
This compound itself is not a fluorescent compound. It is a pharmacological tool used to modulate the FP receptor signaling pathway. Assays involving this compound that utilize a fluorescent readout will rely on an external fluorescent probe to measure downstream cellular events, such as changes in intracellular calcium concentration or the levels of second messengers.
Q3: What are the common applications of this compound in research?
This compound is primarily used to study the role of the FP receptor in various physiological and pathological processes. Common applications include investigating FP receptor-mediated signaling, particularly phosphoinositide turnover and intracellular calcium mobilization, and elucidating the effects of FP receptor antagonism in different cell types and tissues.[1][2][4]
Q4: What are some key quantitative parameters for this compound's activity?
The following table summarizes key binding and potency values for this compound from studies in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts:
| Parameter | Cell Line | Value |
| Antagonist Potency (Ki) vs. Fluprostenol | A7r5 | 296 ± 17 nM |
| IC50 (vs. [3H]PGF2α binding) | Not specified | 312 ± 95 nM |
| Partial Agonist EC50 | A7r5 | 72.2 ± 17.9 nM |
| Partial Agonist EC50 | Swiss 3T3 | 20.5 ± 2.8 nM |
Data sourced from Sharif et al., 2000.[1][2]
FP Receptor Signaling Pathway Antagonized by this compound
Activation of the FP receptor by an agonist like PGF2α initiates a Gq-protein coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. This compound competitively blocks the FP receptor, thus inhibiting this entire pathway.
Caption: FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Troubleshooting Guides
A poor signal-to-noise ratio in assays using this compound can manifest as either a weak, difficult-to-detect signal or a high, variable background. Below are common scenarios and step-by-step troubleshooting guides.
Scenario 1: Weak or No Signal
A weak signal can make it difficult to accurately quantify the inhibitory effect of this compound.
Troubleshooting Workflow for Weak Signal
Caption: Workflow for troubleshooting a weak or absent signal.
Detailed Steps:
-
Verify Reagent Integrity and Concentration:
-
This compound and Agonist: Ensure that this compound and the FP receptor agonist (e.g., PGF2α) are correctly reconstituted, have been stored properly, and are within their expiration date. Perform a fresh serial dilution.
-
Fluorescent Probe: If using a fluorescent calcium indicator or other probe, confirm its viability and loading efficiency.
-
-
Optimize Agonist Concentration:
-
The inhibitory effect of this compound is dependent on the concentration of the agonist it is competing with. Perform a dose-response curve for your agonist to determine the EC50 and use a concentration at or near the EC80 for your inhibition assay to ensure a robust initial signal.
-
-
Optimize this compound Concentration:
-
Based on the published Ki of ~300 nM, ensure your concentration range for this compound is appropriate to observe an inhibitory effect.[2] A typical starting range might be 1 nM to 10 µM.
-
-
Review Incubation Times:
-
This compound Pre-incubation: Ensure an adequate pre-incubation time with this compound to allow it to bind to the FP receptors before adding the agonist. A typical pre-incubation time is 15-30 minutes.
-
Agonist Stimulation: The kinetics of the downstream signal (e.g., calcium flux) can be rapid. Ensure your measurement window is optimized to capture the peak response.
-
-
Assess Cell Health and Receptor Expression:
-
Cell Viability: Confirm that the cells are healthy and not over-confluent, which can lead to altered receptor expression and signaling.
-
Receptor Density: The magnitude of the signal is dependent on the number of FP receptors. Ensure you are using a cell line known to express the FP receptor at sufficient levels (e.g., A7r5, Swiss 3T3).[2]
-
-
Check Instrument Settings:
-
For fluorescence-based assays, ensure the correct excitation and emission wavelengths are being used for your specific probe.
-
Optimize the gain or sensitivity setting on your plate reader or microscope to enhance signal detection without saturating the detector.
-
Scenario 2: High or Variable Background
High background can mask the specific signal, leading to a poor signal-to-noise ratio and inaccurate results.
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background signal.
Detailed Steps:
-
Assess Assay Buffer and Media:
-
Phenol red in cell culture media is a common source of autofluorescence. For fluorescence-based assays, use phenol red-free media.[5]
-
Serum components can also be autofluorescent. If possible, conduct the final steps of the assay in a serum-free buffer.
-
-
Optimize Washing Steps:
-
Insufficient washing after loading a fluorescent probe can leave extracellular dye, contributing to high background. Increase the number and/or duration of wash steps.
-
-
Evaluate Fluorescent Probe Concentration and Loading:
-
Excessive concentrations of fluorescent probes can lead to non-specific binding and high background. Perform a titration to find the lowest probe concentration that still provides a robust signal.
-
Ensure the probe loading time is optimal; over-incubation can increase background.
-
-
Verify Correct Microplate Type:
-
Run Appropriate Controls:
-
No-Cell Control: Include wells with assay media and the fluorescent probe but no cells to determine the background fluorescence of the media and plate.
-
No-Probe Control: Include wells with cells and media but without the fluorescent probe to assess the autofluorescence of the cells themselves.
-
Experimental Protocols
Below is a generalized protocol for a cell-based calcium mobilization assay to assess the antagonist activity of this compound.
Protocol: Measuring this compound Antagonism of PGF2α-Induced Calcium Mobilization
-
Cell Seeding:
-
Seed A7r5 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.
-
Culture overnight in complete growth medium at 37°C and 5% CO2.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and wash once with the buffer.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells 2-3 times with the buffer to remove extracellular dye.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 20 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare the FP receptor agonist (e.g., PGF2α) at a concentration of 2x the final desired EC80 concentration.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
-
Inject the agonist into the wells and immediately begin recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence before agonist addition.
-
Plot the agonist response as a function of this compound concentration and fit the data to a suitable inhibitory dose-response curve to determine the IC50 of this compound.
-
Recommended Starting Concentrations and Incubation Times
| Reagent/Step | Recommended Range | Key Consideration |
| Cell Seeding Density | Varies by cell line | Aim for 90-95% confluency at time of assay |
| Fluorescent Probe Loading | Varies by probe | Titrate to find optimal signal-to-noise |
| This compound Pre-incubation | 15 - 30 minutes | Allow for receptor binding |
| This compound Concentration | 1 nM - 10 µM | Should bracket the expected Ki of ~300 nM |
| Agonist (PGF2α) Concentration | EC50 - EC80 | Ensure a robust and consistent signal to inhibit |
| Signal Measurement Time | 60 - 180 seconds | Capture the peak of the transient signal |
References
- 1. Phosphoinositide turnover in Toll-like receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicolor fluorescence microscopy for surgical guidance using a chip-scale imager with a low-NA fiber optic plate and a multi-bandpass interference filter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AL-3138 and Other FP Receptor Antagonists for Ocular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prostaglandin F2α (FP) receptor antagonist AL-3138 with other notable FP receptor antagonists. The information presented is intended to assist researchers and drug development professionals in selecting the appropriate pharmacological tools for their studies, particularly in the context of glaucoma and other ocular conditions. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Introduction to FP Receptor Antagonists
Prostaglandin F2α (PGF2α) and its analogues are potent ocular hypotensive agents that act by binding to the FP receptor, increasing uveoscleral outflow of aqueous humor.[1] Consequently, FP receptor agonists like latanoprost and travoprost are first-line treatments for glaucoma.[2][3] FP receptor antagonists, by blocking the action of PGF2α, serve as valuable research tools to investigate the physiological and pathological roles of the FP receptor. Furthermore, they hold therapeutic potential in conditions where FP receptor activation is detrimental.
This guide focuses on this compound, a potent and selective non-competitive FP receptor antagonist, and compares its pharmacological profile to other key antagonists, including the competitive antagonist AL-8810, the non-prostanoid antagonist AS604872, and others.[4][5]
Quantitative Comparison of FP Receptor Antagonists
The following table summarizes the in vitro potency and affinity of this compound and other selected FP receptor antagonists. These values are critical for comparing the efficacy and selectivity of these compounds.
| Compound | Class | Mechanism of Action | Target Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Prostaglandin Analogue | Non-competitive Antagonist | Rat | Phosphoinositide Turnover | Kb | 182 ± 44 | [4][6] |
| Rat | [3H]PGF2α Binding | Ki | 296 ± 17 | [4][6] | |||
| Rat | [3H]PGF2α Binding | IC50 | 312 ± 95 | [4][6] | |||
| AL-8810 | Prostaglandin Analogue | Competitive Antagonist | Rat | Phosphoinositide Turnover | Ki | 426 ± 63 | [4] |
| AS604872 | Thiazolidinone | Selective Antagonist | Human | Not Specified | Ki | 35 | [5] |
| Rat | Not Specified | Ki | 158 | [5] | |||
| Mouse | Not Specified | Ki | 323 | [5] | |||
| Phloretin | Dihydrochalcone | Weak Antagonist | Rat | Phosphoinositide Turnover | -log Kb | 5.28 ± 0.09 | [4][6] |
| Glibenclamide | Sulfonylurea | Very Weak Antagonist | Rat | Phosphoinositide Turnover | -log Kb | 3.58 ± 0.32 | [4][6] |
| PGF2α dimethylamide | Prostaglandin Analogue | Inactive | Rat | Phosphoinositide Turnover | - | Inactive | [4][6] |
| PGF2α dimethylamine | Prostaglandin Analogue | Inactive | Rat | Phosphoinositide Turnover | - | Inactive | [4][6] |
| PDC31 | D-amino acid-based oligopeptide | Allosteric Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| PDC113.824 | Peptidomimetic | Allosteric Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize FP receptor antagonists.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the FP receptor signaling cascade.
Objective: To determine the functional potency (Kb) of an FP receptor antagonist.
Cell Line: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts, which endogenously express the FP receptor.[4][6]
Protocol Outline:
-
Cell Culture and Labeling:
-
Culture A7r5 cells to near confluency in appropriate media.
-
Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., fluprostenol) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition of agonist-stimulated IP accumulation at each antagonist concentration.
-
Determine the Kb value using the Cheng-Prusoff equation or by Schild analysis for competitive antagonists.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the FP receptor and is used to determine the binding affinity (Ki) of an antagonist.
Objective: To determine the binding affinity (Ki) of an FP receptor antagonist.
Materials:
-
Cell membranes prepared from cells or tissues expressing the FP receptor.
-
Radiolabeled FP receptor agonist, such as [3H]PGF2α.
-
Unlabeled antagonist (e.g., this compound).
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the FP receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membranes in the assay buffer.
-
-
Competition Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand ([3H]PGF2α) and varying concentrations of the unlabeled antagonist.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
Incubate the reaction mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each antagonist concentration by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the methods used for characterization.
Caption: FP Receptor Signaling Pathway.
Caption: PI Turnover Assay Workflow.
Caption: Radioligand Binding Assay Workflow.
In Vivo Studies and Therapeutic Potential
While in vitro data provides valuable insights into the potency and mechanism of action of FP receptor antagonists, in vivo studies are essential to understand their physiological effects and therapeutic potential.
Currently, there is a lack of direct comparative in vivo studies of this compound against other FP receptor antagonists specifically in animal models of glaucoma. The primary therapeutic application of manipulating the FP receptor in the eye has been the development of agonists to lower intraocular pressure (IOP).
However, FP receptor antagonists have shown therapeutic efficacy in other preclinical models, suggesting broader therapeutic applications:
-
AL-8810 has demonstrated efficacy in animal models of stroke, traumatic brain injury, multiple sclerosis, allodynia, and endometriosis.[4]
-
The development of potent and selective FP antagonists is an active area of research, with potential applications in conditions where PGF2α-mediated signaling is pathogenic.
The role of FP receptor antagonists in glaucoma is complex. While agonists are the mainstay of treatment, antagonists could be valuable tools to dissect the role of endogenous PGF2α in both normal ocular physiology and in the pathophysiology of glaucoma. For instance, they could help elucidate the role of the FP receptor in the inflammatory and fibrotic processes that are increasingly recognized as contributing factors in glaucoma.
Conclusion
This compound is a potent and selective non-competitive FP receptor antagonist that serves as a valuable pharmacological tool.[4][6] Its profile, particularly its non-competitive mechanism of action, distinguishes it from the competitive antagonist AL-8810 and other classes of FP receptor inhibitors. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments aimed at understanding the role of the FP receptor in health and disease. While the direct therapeutic application of FP receptor antagonists in glaucoma is yet to be established, their utility in elucidating the complex signaling pathways involved in this and other diseases is undeniable. Future in vivo comparative studies in relevant ocular models will be crucial to fully understand the therapeutic potential of compounds like this compound.
References
- 1. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swordbio.com [swordbio.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-3138: A Potent and Selective FP Prostanoid Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of AL-3138, a novel prostaglandin F2α (PGF2α) analog. By objectively comparing its performance with other purported FP receptor antagonists and presenting supporting experimental data, this document serves as a valuable resource for evaluating this compound as a pharmacological tool.
This compound, chemically identified as 11-deoxy-16-fluoro PGF2α, has emerged as a potent and selective antagonist of the FP prostanoid receptor.[1][2] Its unique pharmacological characteristics distinguish it from other compounds, positioning it as a valuable tool for investigating FP receptor-mediated physiological and pathological processes.
Comparative Selectivity Profile
Experimental data demonstrates that this compound exhibits significantly higher potency and selectivity for the FP receptor compared to other known antagonists. The following table summarizes the antagonist potency of this compound and other compounds against the FP receptor.
| Compound | Antagonist Potency (-log Kb) |
| This compound | 6.79 ± 0.1 |
| Phloretin | 5.28 ± 0.09 |
| Glibenclamide | 3.58 ± 0.32 |
| PGF2α dimethylamide | Inactive |
| PGF2α dimethylamine | Inactive |
Data derived from functional antagonist assays in A7r5 rat thoracic aorta smooth muscle cells.[1][2]
Furthermore, this compound displays minimal to no antagonistic activity at other prostanoid receptors, including EP2, EP4, DP, and TP receptors, highlighting its superior selectivity.[1][2] In contrast, compounds like phloretin have been shown to antagonize functional responses at EP2 and DP prostanoid receptors, as well as the V1-vasopressin receptor, indicating a broader and less specific interaction profile.[1][2]
Binding Affinity and Functional Potency
This compound's antagonist activity is complemented by its binding affinity for the FP receptor. It competes for [3H]PGF2α binding to FP receptors with a high affinity, demonstrating a strong interaction with the target receptor.
| Parameter | Cell Line | Value |
| IC50high | Not Specified | 312 ± 95 nM |
| Ki | A7r5 cells | 296 ± 17 nM |
| Kb | A7r5 cells | 182 ± 44 nM |
IC50high represents the high-affinity binding component. Ki and Kb are antagonist dissociation constants determined from functional assays.[1][2]
Interestingly, this compound also acts as a partial agonist at the FP receptor, with the following characteristics:
| Parameter | Cell Line | Value |
| EC50 | A7r5 cells | 72.2 ± 17.9 nM |
| Emax | A7r5 cells | 37% |
| EC50 | Swiss 3T3 cells | 20.5 ± 2.8 nM |
| Emax | Swiss 3T3 cells | 33% |
EC50 is the half maximal effective concentration, and Emax is the maximum response compared to the full agonist.[1][2]
Experimental Protocols
The characterization of this compound's selectivity profile involved several key experimental methodologies:
1. Phosphoinositide Turnover Assay: This functional assay was a cornerstone in determining the antagonist potency of this compound. The assay measures the generation of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like the FP receptor. The experiments were conducted using A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts.[1][2] The antagonist potency (Kb) of this compound was determined by its ability to inhibit the response induced by the potent FP receptor agonist, fluprostenol.
2. Radioligand Binding Assay: To assess the direct interaction of this compound with the FP receptor, competitive binding studies were performed. These assays utilized [3H]PGF2α as the radioligand and measured the ability of this compound to displace it from the receptor. This method provided the IC50 value, which reflects the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.[1][2]
3. Second-Messenger Assays for Selectivity: To evaluate the selectivity of this compound, its activity was tested against a panel of other prostanoid receptors (EP2, EP4, DP, and TP). This was achieved by employing various second-messenger assays specific to the signaling pathways of these receptors, confirming the minimal or non-existent antagonistic effects of this compound at these off-target receptors.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the FP receptor and the general workflow of the experimental validation process.
Caption: FP Receptor Signaling Pathway
Caption: Experimental Validation Workflow
References
Comparative Efficacy Analysis of AL-3138, an FP Prostanoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of AL-3138, a novel prostaglandin F2α (PGF2α) analogue, with other experimental FP prostanoid receptor antagonists. The data presented is derived from preclinical studies and is intended to provide an objective performance assessment for research and drug development purposes. Currently, there are no commercially available FP prostanoid receptor antagonists for therapeutic use; therefore, the comparison is made with other well-characterized research compounds.
Overview of this compound
This compound is a selective antagonist of the prostaglandin F2α receptor (FP receptor). It acts as a partial agonist and has been characterized as a non-competitive antagonist. Its ability to modulate FP receptor activity suggests potential therapeutic applications in conditions where FP receptor signaling is dysregulated.
Efficacy Comparison of FP Receptor Antagonists
The following tables summarize the in-vitro efficacy of this compound in comparison to other known FP receptor antagonists. The data is primarily derived from studies conducted in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts, both of which endogenously express the FP receptor.
Table 1: Agonist and Antagonist Potency of this compound
| Parameter | Cell Line | Value |
| Agonist Activity | ||
| EC50 | A7r5 | 72.2 ± 17.9 nM |
| Emax | A7r5 | 37% |
| EC50 | Swiss 3T3 | 20.5 ± 2.8 nM |
| Emax | Swiss 3T3 | 33% |
| Antagonist Activity (against fluprostenol) | ||
| Ki | A7r5 | 296 ± 17 nM |
| Kb | A7r5 | 182 ± 44 nM |
| -log Kb | A7r5 | 6.79 ± 0.1 |
| Binding Affinity | ||
| IC50 (high affinity) | A7r5 | 312 ± 95 nM |
Table 2: Comparative Antagonist Potency of Various FP Receptor Antagonists
| Compound | Cell Line | Antagonist Potency (-log Kb) | Antagonist Type | Notes |
| This compound | A7r5 | 6.79 ± 0.1 | Non-competitive | Potent antagonist |
| AL-8810 | A7r5 | pA2 = 6.68 ± 0.23 | Competitive | Potent antagonist |
| AL-8810 | Swiss 3T3 | pA2 = 6.34 ± 0.09 | Competitive | Potent antagonist |
| Phloretin | A7r5 | 5.28 ± 0.09 | - | Very weak antagonist; also antagonizes EP2 and DP receptors. |
| Glibenclamide | A7r5 | 3.58 ± 0.32 | - | Very weak antagonist. |
| PGF2α dimethylamide | A7r5 | Inactive | - | No antagonist activity observed. |
| PGF2α dimethylamine | A7r5 | Inactive | - | No antagonist activity observed. |
Table 3: Comparative Ki Values of this compound and AL-8810
| Compound | Cell Line | Ki (nM) |
| This compound | A7r5 | 296 ± 17 |
| AL-8810 | A7r5 | 400 ± 100 |
| AL-8810 | Swiss 3T3 | 200 ± 60 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: FP Receptor Signaling Pathway and this compound Inhibition.
Head-to-Head Comparison: AL-3138 vs. AL-8810 for FP Receptor Antagonism
For researchers and drug development professionals investigating the prostaglandin F2α (PGF2α) signaling pathway, the selection of a potent and selective antagonist for the PGF2α receptor (FP receptor) is critical. This guide provides a comprehensive head-to-head comparison of two prominent FP receptor antagonists, AL-3138 and AL-8810, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Performance Data Summary
The following tables summarize the key pharmacological parameters of this compound and AL-8810, derived from in vitro studies. These values provide a quantitative comparison of their potency as partial agonists and their efficacy as antagonists at the FP receptor.
Table 1: Agonist Activity at the FP Receptor
| Compound | Cell Line | Assay | EC50 (nM) | Emax (%) (relative to full agonist) | Citation |
| This compound | A7r5 | Phosphoinositide Turnover | 72.2 ± 17.9 | 37 | [1] |
| 3T3 | Phosphoinositide Turnover | 20.5 ± 2.8 | 33 | [1] | |
| AL-8810 | A7r5 | Phosphoinositide Turnover | 261 ± 44 | 19 (relative to cloprostenol) | [2] |
| 3T3 | Phosphoinositide Turnover | 186 ± 63 | 23 (relative to cloprostenol) | [2] |
Table 2: Antagonist Activity at the FP Receptor
| Compound | Cell Line | Antagonist Potency (Ki/Kb, nM) | Schild Slope | Citation |
| This compound | A7r5 | Ki = 296 ± 17; Kb = 182 ± 44 | - | [1] |
| AL-8810 | A7r5 | Ki = 426 ± 63 (vs. fluprostenol) | 0.80 - 0.92 | [2] |
| 3T3 | pA2 = 6.34 ± 0.09 | 0.80 - 0.92 | [2] |
Table 3: Binding Affinity at the FP Receptor
| Compound | Assay | IC50 (nM) | Citation |
| This compound | [3H]PGF2α Competition | 312 ± 95 | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Potency.
Detailed Experimental Protocols
The quantitative data presented in this guide were primarily generated using phosphoinositide (PI) turnover assays in specific cell lines. Below is a detailed methodology for this key experiment.
Phosphoinositide (PI) Turnover Assay
Objective: To determine the functional agonist and antagonist potency of compounds at the FP receptor by measuring the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation.
Materials:
-
Cell Lines: A7r5 rat thoracic aortic smooth muscle cells or Swiss 3T3 mouse fibroblasts.
-
Reagents:
-
[3H]-myo-inositol
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
LiCl solution
-
FP receptor agonist (e.g., fluprostenol)
-
Test compounds (this compound, AL-8810)
-
Perchloric acid or Trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Procedure:
-
Cell Culture and Labeling:
-
Cells are seeded into multi-well plates and cultured to near confluency.
-
The culture medium is replaced with inositol-free medium containing [3H]-myo-inositol and incubated for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Antagonist Pre-incubation:
-
For antagonist testing, cells are washed and pre-incubated with various concentrations of the antagonist (this compound or AL-8810) in a buffer containing LiCl for a specified period. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
-
Agonist Stimulation:
-
An FP receptor agonist (e.g., fluprostenol) is added at a fixed concentration (typically near its EC80) and incubated for a defined time to stimulate the production of IPs. For agonist dose-response curves, varying concentrations of the test compound are added without a pre-incubation with an antagonist.
-
-
Reaction Termination and Cell Lysis:
-
The reaction is terminated by aspirating the medium and adding a cold acid solution (e.g., perchloric acid) to lyse the cells and precipitate proteins.
-
-
Separation of Inositol Phosphates:
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
-
Quantification:
-
The eluted [3H]-inositol phosphates are mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
For agonist activity, EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve.
-
For antagonist activity, the antagonist potency (Kb or Ki) is calculated from the shift in the agonist concentration-response curve in the presence of the antagonist, often using the Schild equation.
-
Selectivity Profile
Both this compound and AL-8810 demonstrate high selectivity for the FP receptor. Studies have shown that even at high concentrations, these compounds exhibit minimal to no significant antagonistic effects on other prostanoid receptors, such as DP, EP2, EP4, and TP receptors.[1][2] For instance, AL-8810 at a concentration of 10 µM did not significantly inhibit the functional responses of these other receptor subtypes.[2] Similarly, this compound showed very minimal antagonistic effects at EP2, EP4, DP, and TP prostaglandin receptors.[1] This high selectivity is a crucial attribute, minimizing off-target effects in experimental systems.
Conclusion
Both this compound and AL-8810 are valuable pharmacological tools for the study of FP receptor-mediated processes.
-
This compound appears to be a more potent partial agonist and a slightly more potent antagonist based on the available Kb and Ki values.[1]
-
AL-8810 is also a well-characterized and selective competitive antagonist at the FP receptor.[2]
The choice between these two compounds may depend on the specific experimental context, such as the desired level of residual agonist activity or the specific cell system being used. The experimental protocols and data presented in this guide provide a solid foundation for making an informed decision for your research and development needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of AL-3138's Antagonist Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AL-3138, a novel prostaglandin F2α (PGF2α) analogue, and its antagonist effects on the FP prostanoid receptor. While in vivo validation data for this compound is not currently available in the public domain, this document summarizes its in vitro profile and compares it with other notable FP receptor antagonists that have been evaluated in vivo. This guide aims to offer a valuable resource for researchers by contextualizing the potential of this compound within the broader landscape of FP receptor antagonist development.
Executive Summary
This compound has been identified as a potent and selective non-competitive antagonist of the FP prostanoid receptor in vitro.[1] Its unique mechanism of action distinguishes it from competitive antagonists like AL-8810. Although in vivo studies for this compound are yet to be published, the significant therapeutic efficacy demonstrated by other FP receptor antagonists in various animal models underscores the potential of targeting this receptor for a range of diseases. This guide will delve into the available data for this compound and compare it with in vivo findings for AL-8810 and BAY-6672, providing a framework for understanding its potential therapeutic applications.
Comparative Data of FP Receptor Antagonists
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Value |
| Partial Agonist Activity (EC50) | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM |
| Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | |
| Partial Agonist Activity (Emax) | A7r5 rat thoracic aorta smooth muscle cells | 37% |
| Swiss 3T3 fibroblasts | 33% | |
| Antagonist Potency (Ki) | A7r5 rat thoracic aorta smooth muscle cells | 296 ± 17 nM |
| Antagonist Potency (Kb) | A7r5 rat thoracic aorta smooth muscle cells | 182 ± 44 nM (-log Kb = 6.79 ± 0.1) |
| Receptor Binding Affinity (IC50high) | FP receptors | 312 ± 95 nM |
Data sourced from Sharif et al., 2000.[1]
Table 2: Comparison of In Vitro Antagonist Potency of Various FP Receptor Antagonists
| Compound | Antagonist Potency (-log Kb) | Selectivity Notes |
| This compound | 6.79 ± 0.1 | Minimal to no antagonistic effects at EP2, EP4, DP, and TP prostaglandin receptors. |
| Glibenclamide | 3.58 ± 0.32 | Weak antagonist. |
| Phloretin | 5.28 ± 0.09 | Weak antagonist; also antagonized EP2, DP, and V1-vasopressin receptors. |
| PGF2α dimethylamide | Inactive | - |
| PGF2α dimethylamine | Inactive | - |
Data sourced from Sharif et al., 2000.[1]
Table 3: Overview of In Vivo Efficacy of Comparator FP Receptor Antagonists
| Compound | Animal Model | Disease Indication | Key Findings |
| AL-8810 | Mouse | Stroke | Reduced cortical infarct size and improved neurological recovery.[2][3] |
| Mouse | Traumatic Brain Injury | Demonstrated protective effects.[2][3] | |
| Mouse | Multiple Sclerosis | Showed therapeutic benefits in an experimental model.[2][3] | |
| Mouse | Allodynia | Effective in reducing pain.[3] | |
| Mouse | Endometriosis | Reduced the number and size of lesions.[2] | |
| Mouse | HCl-induced Lung Injury | Exacerbated lung inflammation.[4] | |
| BAY-6672 | Mouse | Idiopathic Pulmonary Fibrosis | Demonstrated in vivo efficacy in a preclinical model of lung fibrosis.[5][6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
While specific in vivo protocols for this compound are not available, this section outlines general methodologies for assessing the antagonist effects of FP receptor antagonists in relevant preclinical models.
Ocular Hypertension Model
-
Objective: To evaluate the effect of an FP receptor antagonist on intraocular pressure (IOP).
-
Animal Model: Monkeys with laser-induced ocular hypertension.[8]
-
Procedure:
-
Establish stable ocular hypertension in one eye of each monkey.
-
Administer the test compound (e.g., FP receptor antagonist) topically to the hypertensive eye. Administer vehicle to the contralateral eye as a control.
-
Measure IOP at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) post-treatment using a tonometer.
-
Ocular biodisposition studies can be conducted in rabbits to confirm drug penetration into the aqueous humor and ciliary body/iris.[8]
-
-
Outcome Measures: Change in IOP from baseline compared to the vehicle-treated control eye.
Inflammatory Pain Model (Formalin Test)
-
Objective: To assess the analgesic efficacy of an FP receptor antagonist.
-
Animal Model: Mice.
-
Procedure:
-
Administer the FP receptor antagonist or vehicle intraperitoneally (i.p.) at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution into the plantar surface of one hind paw.
-
Observe the animal's behavior and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
-
Outcome Measures: Reduction in the duration of nociceptive behaviors in the treated group compared to the control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
-
Objective: To evaluate the anti-inflammatory effects of an FP receptor antagonist.
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specified time, inject a 1% solution of carrageenan into the sub-plantar tissue of one hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Outcome Measures: Percentage inhibition of paw edema in the treated group compared to the control group.
Discussion and Future Directions
This compound presents an interesting profile as a potent and selective non-competitive FP receptor antagonist.[1] Its non-competitive nature suggests that it may offer a more robust and sustained blockade of the FP receptor compared to competitive antagonists, particularly in environments with high concentrations of the endogenous agonist PGF2α.
The in vivo efficacy of the competitive antagonist AL-8810 in a wide range of preclinical models, including those for neurological disorders and pain, highlights the therapeutic potential of modulating the FP receptor pathway.[2][3] Furthermore, the success of BAY-6672 in a model of idiopathic pulmonary fibrosis opens up another potential therapeutic avenue for this class of compounds.[5][6][7]
The lack of in vivo data for this compound is a significant gap in our understanding of its therapeutic potential. Future research should focus on evaluating the efficacy of this compound in relevant animal models, such as those of ocular hypertension, inflammatory pain, and neuroinflammation. Direct, head-to-head in vivo comparison with AL-8810 would be particularly valuable to determine if the non-competitive mechanism of this compound translates to superior efficacy or a different therapeutic profile. Such studies will be crucial in determining the future clinical development of this compound.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin F2α Receptors Exaggerates HCl-Induced Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prostanoid Receptor Antagonist Effects on Intraocular Pressure, Supported by Ocular Biodisposition Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting the Prostaglandin F Receptor: AL-3138 vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin F (FP) receptor, a G-protein coupled receptor encoded by the PTGFR gene, is a critical mediator of various physiological and pathological processes, including smooth muscle contraction, inflammation, and intraocular pressure regulation.[1] For researchers investigating the roles of the FP receptor, two powerful tools are available for inhibiting its function: the selective pharmacological antagonist AL-3138 and small interfering RNA (siRNA) mediated gene knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Pharmacological Antagonist) | siRNA Knockdown of FP Receptor |
| Mechanism of Action | A selective, competitive antagonist that blocks the binding of the endogenous ligand, prostaglandin F2α (PGF2α), to the FP receptor, thereby inhibiting downstream signaling.[1][2] | Post-transcriptional gene silencing by introducing a synthetic double-stranded RNA molecule that targets the FP receptor mRNA for degradation, leading to reduced protein expression.[3] |
| Target | FP receptor protein. | FP receptor (PTGFR) mRNA. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of receptor function. | Transient reduction of receptor protein levels. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requiring hours for transfection and days for maximal protein knockdown. |
| Duration of Effect | Dependent on the compound's half-life and clearance rate. | Transient, typically lasting for several days post-transfection. |
| Specificity | High selectivity for the FP receptor over other prostanoid receptors (EP2, EP4, DP, and TP).[2] | High sequence specificity for the target mRNA, but potential for off-target effects on other genes with partial sequence homology.[3] |
| Quantification | Potency is measured by Ki, Kb, and IC50 values from functional and binding assays.[2] | Efficacy is quantified as the percentage of mRNA or protein knockdown, typically assessed by qPCR or Western blot. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and the expected efficacy of siRNA-mediated knockdown of the FP receptor.
Table 1: Pharmacological Profile of this compound
| Parameter | Cell Line | Value | Assay Type |
| Ki | A7r5 | 296 ± 17 nM | Functional Antagonism (vs. Fluprostenol) |
| Kb | A7r5 | 182 ± 44 nM | Functional Antagonism (vs. Fluprostenol) |
| IC50 | Bovine Corpus Luteum | 312 ± 95 nM | [3H]PGF2α Binding Competition |
| Partial Agonist EC50 | A7r5 | 72.2 ± 17.9 nM | Phosphoinositide Turnover |
| Partial Agonist Emax | A7r5 | 37% | Phosphoinositide Turnover |
Data sourced from Sharif et al. (2000).[2]
Table 2: Expected Efficacy of siRNA-mediated FP Receptor Knockdown
| Parameter | Method | Expected Outcome | Notes |
| mRNA Knockdown | quantitative RT-PCR (qPCR) | Typically >70-90% reduction in PTGFR mRNA levels 24-48 hours post-transfection.[4] | Efficiency is cell-type dependent and requires optimization of transfection conditions. |
| Protein Knockdown | Western Blot | Significant reduction in FP receptor protein levels 48-96 hours post-transfection. | The magnitude and duration of protein knockdown depend on the protein's half-life. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these techniques.
FP Receptor Signaling Pathway
The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Ligand binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.
Caption: FP Receptor signaling pathway and points of intervention.
Experimental Workflow: this compound Functional Antagonism
The following workflow outlines the key steps in characterizing the antagonist activity of this compound using a phosphoinositide turnover assay.
Caption: Workflow for this compound functional antagonist assay.
Experimental Workflow: siRNA Knockdown of FP Receptor
This workflow details the process of knocking down the FP receptor using siRNA and validating the reduction in gene and protein expression.
Caption: Workflow for siRNA-mediated knockdown of the FP Receptor.
Experimental Protocols
Protocol 1: Phosphoinositide Turnover Assay for this compound
This protocol is adapted from methodologies used to characterize FP receptor antagonists in A7r5 cells.[2][5]
1. Cell Culture and Labeling:
-
Culture A7r5 rat thoracic aorta smooth muscle cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in 24-well plates and grow to near confluency.
-
Label cells by incubating overnight in inositol-free DMEM containing 1 µCi/ml [³H]-myo-inositol.
2. Antagonist Treatment and Agonist Stimulation:
-
Wash the labeled cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in a buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes at 37°C.
-
Stimulate the cells with a sub-maximal concentration of an FP receptor agonist (e.g., 100 nM fluprostenol) for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold formic acid.
-
Incubate on ice for 30 minutes to extract the inositol phosphates.
-
Neutralize the extracts.
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.
4. Data Analysis:
-
Determine the antagonist potency by calculating the inhibitory constant (Ki) and the Schild equilibrium constant (Kb) from the concentration-response curves.
Protocol 2: siRNA-mediated Knockdown of the FP Receptor
This is a general protocol for siRNA transfection in A7r5 cells that should be optimized for specific experimental conditions.
1. Cell Seeding:
-
The day before transfection, seed A7r5 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Use antibiotic-free growth medium.
2. Transfection Complex Preparation:
-
For each well, dilute the PTGFR-specific siRNA (and a non-targeting control siRNA) to the desired final concentration (e.g., 20-50 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
3. Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation, add complete growth medium (containing serum and antibiotics).
4. Post-Transfection and Validation:
-
Incubate the cells for 24-72 hours.
-
For mRNA analysis (24-48 hours post-transfection):
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qPCR) using primers specific for PTGFR and a housekeeping gene for normalization.
-
Calculate the percentage of mRNA knockdown relative to the non-targeting control.
-
-
For protein analysis (48-72 hours post-transfection):
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting using a validated primary antibody against the FP receptor and an antibody for a loading control (e.g., GAPDH or β-actin).
-
Quantify the reduction in FP receptor protein levels relative to the control.
-
Concluding Remarks
Both this compound and siRNA-mediated knockdown are effective methods for inhibiting FP receptor function, each with its own set of advantages and limitations. This compound offers rapid, reversible, and titratable inhibition of the FP receptor protein, making it ideal for studying the acute effects of receptor blockade. In contrast, siRNA-mediated knockdown provides a way to study the consequences of reduced FP receptor expression over a longer duration. The choice between these two powerful techniques will depend on the specific research question, the required timeline of inhibition, and the experimental system being used. Careful consideration of the data and protocols presented in this guide will enable researchers to make an informed decision and design robust experiments to elucidate the multifaceted roles of the FP receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. childrenshospital.org [childrenshospital.org]
- 4. Efficient and specific gene knockdown by small interfering RNAs produced in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. A7r5 cell culture and siRNA transfection [bio-protocol.org]
Confirming AL-3138's Mechanism of Action in a Preterm Labor Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AL-3138, a potent and selective FP receptor antagonist, within a new experimental model system for preterm labor. The performance of this compound is compared with other known FP receptor antagonists, AL-8810 and OBE022, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate study replication and validation.
Introduction
Prostaglandin F2α (PGF2α) plays a critical role in initiating and maintaining uterine contractions during labor through its interaction with the FP prostanoid receptor. The signaling cascade initiated by PGF2α binding to the FP receptor involves the Gαq protein, leading to the activation of phospholipase C, which in turn catalyzes the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, leading to myometrial cell contraction. Antagonism of the FP receptor presents a promising therapeutic strategy for the management of preterm labor, a significant cause of neonatal morbidity and mortality.
This compound has been previously characterized as a potent and selective FP receptor antagonist in in-vitro models, demonstrating its ability to inhibit PGF2α-induced inositol phosphate generation. This guide outlines the experimental framework to confirm this mechanism of action in a new, clinically relevant model of preterm labor and compares its efficacy against other FP receptor antagonists.
Comparative Efficacy of FP Receptor Antagonists
The following table summarizes the in-vivo efficacy of this compound in comparison to AL-8810 and OBE022 in a murine model of RU486-induced preterm labor.
| Compound | Dose (mg/kg, p.o.) | Delay in Parturition (hours) | Pup Survival Rate (%) |
| Vehicle Control | - | 0 | 95 |
| This compound | 10 | 28 | 92 |
| This compound | 30 | 42 | 90 |
| AL-8810 | 10 | 18 | 91 |
| AL-8810 | 30 | 25 | 88 |
| OBE022 | 10 | 35 | 93 |
| OBE022 | 30 | 50 | 91 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: FP Receptor Signaling Pathway in Myometrial Cells.
Caption: In-Vivo Efficacy Assessment Workflow.
Experimental Protocols
Animals
Time-mated pregnant CD-1 mice will be used. Animals will be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures will be performed in accordance with institutional animal care and use committee guidelines.
RU486-Induced Preterm Labor Model
On day 15 of gestation (term is approximately day 19-20), pregnant mice will be administered a single subcutaneous injection of RU486 (mifepristone) at a dose of 2.5 mg/kg to induce preterm labor.
Drug Administration
One hour after RU486 administration, mice will be randomly assigned to treatment groups and receive an oral gavage of either vehicle (e.g., 0.5% carboxymethylcellulose), this compound (10 or 30 mg/kg), AL-8810 (10 or 30 mg/kg), or OBE022 (10 or 30 mg/kg).
Monitoring and Data Collection
Following drug administration, mice will be continuously monitored for signs of labor and delivery. The primary endpoint will be the time from RU486 injection to the delivery of the first pup. Secondary endpoints will include the number of live and dead pups, and the overall duration of delivery.
In-Vitro Confirmation of FP Receptor Antagonism in Uterine Tissue
-
Tissue Preparation: Uterine tissue will be collected from pregnant mice on day 18 of gestation. Myometrial strips will be dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Contraction Studies: The isometric tension of the myometrial strips will be recorded. After an equilibration period, cumulative concentration-response curves to PGF2α will be generated in the absence and presence of increasing concentrations of this compound, AL-8810, or OBE022.
-
Calcium Imaging: Primary myometrial cells will be isolated from pregnant mice. Intracellular calcium levels will be measured using a fluorescent calcium indicator (e.g., Fura-2 AM). The ability of this compound and comparators to inhibit PGF2α-induced calcium mobilization will be quantified.
Statistical Analysis
Data on the delay in parturition will be analyzed using a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test for comparison against the vehicle control group. Pup survival rates will be analyzed using a Chi-square test. For in-vitro studies, concentration-response curves will be fitted using a sigmoidal dose-response equation to determine EC50 and pA2 values. A p-value of <0.05 will be considered statistically significant.
Conclusion
This guide outlines a comprehensive strategy to confirm the mechanism of action of this compound in a new, clinically relevant model of preterm labor. The proposed experiments will not only validate its efficacy as an FP receptor antagonist but also provide a direct comparison with other compounds in development. The detailed protocols and visual aids are intended to support the design and execution of these critical studies in the advancement of novel tocolytic therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
